The following technical guide details the chemical properties, synthesis, and applications of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic building block. Executive Summary 4-Methoxy-4-piperidinecarbon...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic building block.
Executive Summary
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a gem-disubstituted piperidine intermediate used primarily in medicinal chemistry to access 4,4-disubstituted piperidine scaffolds . It serves as a critical "masked" cation equivalent, allowing for the introduction of aryl or alkyl groups at the sterically crowded 4-position via Bruylants-type displacement reactions. This reactivity profile makes it an essential precursor for synthesizing specific analgesic (e.g., opioid analogues), anti-inflammatory (LTA4H inhibitors), and neurological (Nav1.7 inhibitors) therapeutic candidates.
Physicochemical Profile
Property
Value / Description
Source/Prediction
IUPAC Name
4-Methoxy-4-piperidinecarbonitrile
Standard Nomenclature
CAS Number
1082040-34-3
Chemical Inventories
Molecular Formula
C₇H₁₂N₂O
Calculated
Molecular Weight
140.18 g/mol
Calculated
Appearance
White to off-white solid or viscous oil
Experimental Observation
Solubility
Soluble in MeOH, DCM, DMSO; Sparingly soluble in hexanes
Polarity Assessment
Boiling Point
~260°C (Predicted at 760 mmHg)
ACD/Labs Predictor
pKa (Piperidine N)
~9.5 (Predicted)
Base strength typical of piperidines
LogP
~0.25 (Predicted)
Hydrophilic/Lipophilic Balance
Synthetic Methodology
The synthesis of 4-methoxy-4-piperidinecarbonitrile relies on the thermodynamic trapping of the 4-piperidone oxocarbenium intermediate. Unlike standard cyanohydrin formation, the presence of methanol directs the formation of the
-alkoxy nitrile.
Protocol: Modified Strecker-Type Synthesis
Reaction Overview:
Reagents:
N-Boc-4-piperidone (Preferred for handling) or 4-Piperidone HCl.
Trimethylsilyl cyanide (TMSCN) or KCN/Acetic Acid.
Methanol (Solvent and Reactant).
Catalyst: Zinc Iodide (
) or Iodine () (catalytic amounts).
Step-by-Step Procedure:
Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous Methanol (10 volumes).
Addition: Cool the solution to 0°C under Nitrogen. Add catalyst (
, 5 mol%).
Cyanation: Dropwise add TMSCN (1.2 eq) over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Quench: Quench with saturated aqueous
.
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.
Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Eluent: Hexanes/EtOAc).
Visualization: Synthetic Pathway
Reactivity & Transformations
The defining characteristic of 4-methoxy-4-piperidinecarbonitrile is its ability to function as a substrate for Bruylants-type displacement .
The Bruylants Displacement (Grignard Reaction)
While standard nitriles react with Grignard reagents to form ketones (after hydrolysis),
-alkoxy nitriles possess a leaving group (the nitrile) at a quaternary center capable of stabilizing a cation. This allows for the substitution of the cyano group by an alkyl or aryl group.
Mechanism:
Complexation: Magnesium coordinates to the nitrile nitrogen.
Elimination: Spontaneous loss of the cyano group (as Mg(CN)X) generates a transient oxocarbenium ion (stabilized by the adjacent methoxy oxygen).
Addition: The Grignard nucleophile (R-MgX) attacks the electrophilic C4 position.
Result: Formation of a quaternary carbon with an ether linkage (e.g., 4-Methoxy-4-phenylpiperidine ).
Experimental Protocol (Example):
Dissolve 4-methoxy-4-piperidinecarbonitrile in anhydrous THF/Ether.
Cool to 0°C. Add Phenylmagnesium Bromide (3.0 eq) dropwise.
Reflux for 2–4 hours to ensure displacement (monitoring disappearance of nitrile stretch at ~2230 cm⁻¹).
The 4-methoxy-4-arylpiperidine motif, derived from this nitrile, is a pharmacophore found in inhibitors of the voltage-gated sodium channel Nav1.7 . These compounds are investigated for treating chronic pain and erythromelalgia. The methoxy group provides a hydrogen bond acceptor distinct from the lipophilic 4-phenylpiperidine (fentanyl-like) scaffold.
LTA4H Inhibitors (Inflammation)
Leukotriene A4 Hydrolase (LTA4H) inhibitors often incorporate 4,4-disubstituted piperidines to occupy the hydrophobic pocket of the enzyme. The 4-methoxy-4-cyano derivative allows for the rapid generation of libraries of these inhibitors by varying the Grignard reagent used in the displacement step.
Opioid Receptor Probes
While distinct from the ester-based Remifentanil or the amide-based Fentanyl, the 4-methoxy-4-phenyl motif serves as a bioisostere in Structure-Activity Relationship (SAR) studies. It tests the necessity of the carbonyl hydrogen bond acceptor in the opioid binding pocket.
Safety & Handling
Cyanide Hazard: Although the cyano group is covalently bonded, strong acid hydrolysis or thermal decomposition can release Hydrogen Cyanide (HCN) . Work must be performed in a well-ventilated fume hood.
Skin Absorption: Piperidine derivatives can be absorbed through the skin. Wear nitrile gloves and long sleeves.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.
References
Sigma-Aldrich (Merck). 4-Methoxypiperidine-4-carbonitrile Product Sheet. CAS 1082040-34-3. Link
Sashida, H., et al. "Synthesis of 4-Substituted 4-Methoxypiperidines via Bruylants Reaction." Journal of Heterocyclic Chemistry. (General reference for alpha-alkoxy nitrile displacement).
Janssen, P. A. J. "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Foundational text on 4,4-disubstituted piperidine synthesis).
Chemical Science. "Addition of Grignard reagents to nitriles." Royal Society of Chemistry, 2024. Link
Google Patents. "WO2012035023A1 - Triazine-oxadiazoles as Nav1.7 Inhibitors." (Cites 4-methoxy-4-phenylpiperidine synthesis). Link
Structure Elucidation of 4-Methoxy-4-piperidinecarbonitrile: A Comprehensive Analytical Framework
Executive Summary The functionalized sp³-rich heterocycle 4-methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3)[1] has emerged as a critical building block in modern medicinal chemistry, most notably in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized sp³-rich heterocycle 4-methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3)[1] has emerged as a critical building block in modern medicinal chemistry, most notably in the synthesis of SHP2 phosphatase inhibitors targeting various oncological pathways[2]. However, the structural elucidation of highly symmetric, geminally disubstituted piperidines presents unique analytical challenges. The presence of a quaternary carbon (C4) bearing both an electron-withdrawing cyano group and an electron-donating methoxy group creates complex electronic environments that require a rigorous, multi-modal analytical strategy.
This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 4-methoxy-4-piperidinecarbonitrile. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) techniques[3], we establish a self-validating framework that ensures absolute structural certainty.
Strategic Analytical Framework
To prevent confirmation bias during structural elucidation, the analytical workflow must proceed from holistic molecular characterization to granular atomic mapping. The workflow below dictates the logical progression of experiments.
Fig 1. Strategic analytical workflow for the structural elucidation of piperidine derivatives.
Primary Identification: HRMS and IR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Before mapping atomic connectivity, the exact molecular formula must be established. For 4-methoxy-4-piperidinecarbonitrile (C₇H₁₂N₂O), HRMS utilizing Electrospray Ionization (ESI) in positive mode is the optimal choice due to the basicity of the secondary piperidine nitrogen.
Theoretical Monoisotopic Mass: 140.0950 Da
Expected[M+H]⁺ Ion: 141.1022 m/z
Causality & Validation: The ESI+ method capitalizes on the basic amine to generate a strong signal. The protocol is self-validating: by comparing the experimental isotopic distribution (the ratio of M+1 to M+2 peaks) against the theoretical model for C₇H₁₂N₂O, the analyst can definitively rule out isobaric impurities before proceeding to NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is deployed to confirm the presence of the orthogonal functional groups at the C4 position.
Ether Linkage (C-O-C): Strong, broad stretch observed at ~1100 cm⁻¹.
Nitrile Group (-C≡N): Expected at ~2235 cm⁻¹.
Expert Insight (Causality): Analysts often misinterpret a weak or "missing" nitrile peak as the absence of the functional group. In 4-methoxy-4-piperidinecarbonitrile, the highly electronegative oxygen atom of the methoxy group is positioned alpha to the nitrile. During the C≡N stretching vibration, the opposing bond dipoles minimize the net change in the molecular dipole moment. Consequently, the IR absorption band for the nitrile group is significantly attenuated.
Core Structural Mapping: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the regiochemistry of the molecule[3]. The symmetry of the piperidine ring (where C2 is equivalent to C6, and C3 is equivalent to C5) simplifies the ¹H spectrum but necessitates 2D NMR to confirm the geminal substitution at C4.
1D NMR Analysis (¹H, ¹³C, and DEPT-135)
¹H NMR: The spectrum is characterized by a sharp 3H singlet at ~3.42 ppm, corresponding to the methoxy protons. The ring protons appear as complex multiplets due to axial-equatorial scalar couplings (²J and ³J). The C2/C6 protons adjacent to the nitrogen are deshielded (~2.80–2.95 ppm) compared to the C3/C5 protons (~1.75–1.95 ppm).
¹³C & DEPT-135 NMR: The ¹³C spectrum reveals 5 distinct carbon environments due to molecular symmetry. The DEPT-135 experiment is utilized as a self-validating logic gate: the CH₂ carbons (C2/C6 and C3/C5) phase downwards, the CH₃ (methoxy) phases upwards, and the quaternary carbons (C4 and the nitrile carbon) disappear entirely.
2D NMR Analysis (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation. To prove that both the methoxy and cyano groups are attached to C4, we must observe long-range ³J and ²J scalar couplings.
Fig 2. Key HMBC correlations establishing the regiochemistry at the C4 position.
Piperidine rings undergo rapid chair-chair interconversion at room temperature. The equilibrium position is dictated by the steric bulk of the substituents at C4, quantified by their A-values (conformational free energy).
The cyano group (-CN) is linear and sterically undemanding, possessing a very low A-value of ~0.17 kcal/mol.
The methoxy group (-OCH₃) is significantly bulkier, with an A-value of ~0.60 kcal/mol.
Causality: Because the methoxy group demands more spatial volume, the thermodynamic equilibrium strongly favors the conformer where the methoxy group occupies the equatorial position, forcing the cyano group into the axial position.
Fig 3. Chair conformation equilibrium driven by the differential steric A-values of substituents.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to during data acquisition.
Protocol A: HRMS (ESI-TOF) Acquisition
Sample Preparation: Dissolve 1 mg of 4-methoxy-4-piperidinecarbonitrile in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the piperidine nitrogen.
Calibration: Infuse a standard calibration solution (e.g., Sodium Formate) to calibrate the TOF analyzer.
Lock Mass Injection: Co-infuse Leucine Enkephalin (m/z 556.2771) as an internal lock mass.
Validation Check: The system is validated if the lock mass is detected within < 2 ppm mass error. Only then, acquire the sample mass spectrum over a range of 50-500 m/z.
Protocol B: 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[3]. Transfer to a 5 mm precision NMR tube.
System Tuning & Shimming: Insert the sample, lock onto the Deuterium signal of CDCl₃, and perform automated gradient shimming (TopShim) to ensure a homogeneous magnetic field.
¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.
Validation: The TMS peak must appear as a sharp singlet at exactly 0.00 ppm.
¹³C Acquisition (Critical Step): Acquire 1024 scans. Crucially, extend the relaxation delay (D1) to 3.0 seconds.
Causality: Quaternary carbons (C4 and C-Nitrile) lack attached protons, meaning they rely on slower relaxation mechanisms (chemical shift anisotropy). If D1 is too short, these signals will saturate and disappear into the baseline.
HMBC Acquisition: Set the long-range coupling constant parameter (nJ_CH) to 8 Hz. Acquire 4 scans per increment for 256 increments to map the crucial C4 connectivity.
References
World Intellectual Property Organization (WIPO). "WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors". Google Patents.
4-Methoxy-4-piperidinecarbonitrile CAS number information
This technical guide details the chemical identity, synthesis, and application profile of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic intermediate.[1][2] Note on Regulatory Status: While 4-piperidinon...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and application profile of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic intermediate.[1][2]
Note on Regulatory Status: While 4-piperidinone (the parent ketone) is a DEA List I Chemical due to its role in fentanyl synthesis, 4-Methoxy-4-piperidinecarbonitrile is a downstream derivative.[1][2] Researchers must treat it with the same rigorous diversion controls and safety protocols as Schedule II precursors due to its structural potential for conversion into opioid pharmacophores.[2]
[1][2]
Chemical Identity & Profile[1][3][4][5][6]
This compound represents a "masked" form of 4-piperidinone, stabilized as an O-methyl cyanohydrin.[1][2] It serves as a critical junction intermediate for generating quaternary substituted piperidines found in analgesics (e.g., pethidine analogs) and neurokinin antagonists.
Piperidine ring with geminal methoxy (-OCH) and nitrile (-CN) groups at the C4 position.[1][2]
Physical State
Liquid or low-melting solid (often handled as HCl salt)
Solubility
Soluble in MeOH, DCM, CHCl; limited solubility in water (free base).[2]
Structural Significance
The gem-methoxy nitrile motif acts as a protected carbonyl equivalent or a precursor for quaternary substitution :
Carbonyl Protection: The nitrile/methoxy pair masks the ketone, preventing unwanted side reactions at C4 during N-alkylation.[2]
Bruylants Reaction Substrate: The nitrile group is a leaving group in the presence of Grignard reagents, allowing the synthesis of 4-aryl-4-methoxypiperidines .[1][2]
Pinner Reaction Substrate: Acidic hydrolysis converts the nitrile to an ester, yielding 4-methoxy-4-piperidinecarboxylates .[1][2]
Synthetic Pathways[2][6][7][8][9]
The synthesis of 4-Methoxy-4-piperidinecarbonitrile typically proceeds via the Strecker-type cyanosilylation or direct nucleophilic attack on 4-piperidinone in the presence of methanol.[1][2]
Preparation: Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous MeOH (10 volumes) under Argon atmosphere.
Addition: Add TMSCN (1.2 eq) dropwise at 0°C.
Catalysis: Add catalytic LiClO
(0.1 eq). The Lewis acid activates the ketone carbonyl.[2]
Reaction: Stir at Room Temperature (RT) for 4–6 hours. The methoxide ion (from MeOH) traps the intermediate silylium species, forming the O-methyl cyanohydrin.
Deprotection (Optional): If the free amine (CAS 1082040-34-3) is required, treat the N-Boc intermediate with 4M HCl in Dioxane.[1][2]
Workup: Quench with saturated NaHCO
. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over NaSO, and concentrate in vacuo.
Visualization of Synthesis Logic
Caption: Conversion of 4-piperidinone to 4-methoxy-4-piperidinecarbonitrile via silyl-cyanohydrin intermediate.
Applications in Drug Development[2]
Precursor for Opioid Scaffolds
This molecule is a scaffold for 4-substituted-4-methoxypiperidines , a class of opioids distinct from the fentanyl (anilidopiperidine) class.[1][2]
Mechanism: Displacement of the nitrile group by an aryl Grignard reagent (Bruylants Reaction) yields 4-Aryl-4-methoxypiperidines .[1][2]
Target: Analogs of Tramadol or Pethidine where the ester is replaced by an ether, modifying metabolic stability and lipophilicity.[2]
Synthesis of Spiro-Piperidines
The gem-functionalization allows for ring closure reactions.[1][2]
Workflow: Reduction of the nitrile to an amine (-CH
NH), followed by reaction with the methoxy group (demethylation/cyclization) or external electrophiles, creates spiro-cycles used in CCR5 antagonists and Neurokinin-1 (NK1) receptor antagonists .[1][2]
Application Workflow Diagram
Caption: Divergent synthetic utility of the 4-methoxy-4-cyano scaffold in medicinal chemistry.
Regulatory & Safety Protocols
Controlled Substance Precursor Warning
While 4-Methoxy-4-piperidinecarbonitrile is not explicitly named in the DEA List I chemicals (unlike 4-anilino-N-phenethylpiperidine [ANPP] or 4-piperidone), it is chemically equivalent to a "protected" 4-piperidone.[1][2]
Risk: Acidic hydrolysis can revert the compound to 4-piperidone (List I).[1][2]
Compliance: Treat as a List I Chemical Regulated Transaction if used in quantities exceeding threshold limits defined for piperidines.[2] Maintain strict inventory logs.[1][2]
Handling & Toxicology[1][2]
Cyanide Hazard: Although the nitrile is covalently bonded, metabolic or thermal decomposition can release HCN.[2]
PPE: Use butyl rubber gloves, chemical splash goggles, and work within a certified fume hood.[2]
Storage: Store under inert gas (Argon) at -20°C. Moisture sensitive (hydrolysis risk).
References
Sigma-Aldrich. (2024).[1][2] 4-Methoxypiperidine-4-carbonitrile Product Sheet. Retrieved from (Note: Search CAS 1082040-34-3).[1][2]
Drug Enforcement Administration (DEA). (2023).[2][3][4] Designation of 4-Piperidone as a List I Chemical. Federal Register, 88 FR 21902.[2] Retrieved from .[2]
Janssen, P. A. J. (1962).[2] Synthesis of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. (Foundational chemistry for gem-substituted piperidines).
Walz, A. J., & Bae, S. Y. (2021).[2][5][6] Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM Chemical Biological Center.[1] Retrieved from .[2]
Synthesis of 4-Methoxy-4-piperidinecarbonitrile: A Technical Guide
Abstract This guide details the scalable synthesis of 4-Methoxy-4-piperidinecarbonitrile , a critical intermediate in the development of neuroactive piperidine derivatives and amino acid analogs. Unlike the common Streck...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the scalable synthesis of 4-Methoxy-4-piperidinecarbonitrile , a critical intermediate in the development of neuroactive piperidine derivatives and amino acid analogs. Unlike the common Strecker synthesis which yields
-amino nitriles, the introduction of a geminal methoxy group requires a specialized approach to avoid retro-cyanohydrin decomposition. The protocol described herein utilizes a Acetal-TMSCN strategy, ensuring high regioselectivity and yield. This document is designed for research scientists and process chemists, prioritizing safety, scalability, and mechanistic clarity.
Retrosynthetic Analysis & Strategy
The target molecule, 4-Methoxy-4-piperidinecarbonitrile (specifically the N-protected variant for stability), features a quaternary center at the C4 position substituted with both a nitrile and a methoxy group.
Mechanism:[1][2][3][4][5] Reaction of 4-piperidone with HCN/KCN to form the cyanohydrin, followed by O-methylation (MeI/NaH).
Drawback: Tertiary cyanohydrins are unstable under basic alkylation conditions, leading to rapid reversion to the ketone and cyanide loss (Retro-Cyanohydrin reaction). Low yields (<30%) are typical.
Acetal Substitution (The "Gold Standard"):
Mechanism:[1][2][3][4][5] Conversion of 4-piperidone to its dimethyl acetal , followed by Lewis acid-catalyzed nucleophilic substitution using Trimethylsilyl Cyanide (TMSCN) .
Advantage:[6][7][8] The acetal activates the C4 position for substitution without generating the unstable alkoxide intermediate. The methoxy group is already in place, and the cyanide displaces one methoxy group via an oxocarbenium ion intermediate.
Reflux the mixture under nitrogen for 4 hours. Monitor by TLC (the ketone spot should disappear).
Cool to room temperature and quench with saturated NaHCO₃ solution (10 mL).
Concentrate under reduced pressure to remove methanol.
Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.
Result: Colorless oil (Yield: ~95%). Use directly in Step 2 without further purification.
Step 2: Synthesis of 4-Methoxy-4-cyano-N-Boc-piperidine
This is the critical C-C bond-forming step. The Lewis acid (BF₃·OEt₂) activates the acetal, generating an oxocarbenium ion which is intercepted by the cyanide nucleophile.
Conditions: -78°C to Room Temperature, Inert Atmosphere (Ar/N₂).
Protocol:
Safety Alert: TMSCN releases HCN upon contact with moisture or acid. Perform all operations in a well-ventilated fume hood.
Dissolve the acetal (12.2 g, ~50 mmol) in anhydrous DCM (100 mL) and cool to -78°C (dry ice/acetone bath).
Add TMSCN (7.5 mL, 60 mmol) dropwise via syringe.
Slowly add BF₃·OEt₂ (6.8 mL, 55 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.
Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and saturated NaHCO₃ solution.
Extraction: Separate the organic layer.[5][9] Extract the aqueous phase with DCM (2 x 50 mL).
Purification: Dry combined organics over MgSO₄ and concentrate. Purify the residue via silica gel column chromatography (Hexanes/EtOAc 8:2).
Result: White crystalline solid or thick oil.
Yield: 80–85%.
Characterization: ¹H NMR will show a characteristic methoxy singlet (~3.2 ppm) and the disappearance of one acetal methoxy group. IR will show a weak nitrile stretch (~2240 cm⁻¹).
Step 3: Deprotection (Optional)
If the free amine is required (e.g., for further coupling):
Protocol: Stir the N-Boc intermediate in TFA/DCM at 0°C for 1 hour. Concentrate and basify with NaOH to isolate the free amine 4-Methoxy-4-piperidinecarbonitrile .
Data Summary & Process Parameters
Parameter
Value / Condition
Notes
Starting Material
N-Boc-4-piperidone
Commercially available, CAS 79099-07-3
Key Reagent
TMSCN (Trimethylsilyl Cyanide)
Highly Toxic . Handle with extreme care.
Catalyst
BF₃·OEt₂
Lewis acid; promotes oxocarbenium formation.
Solvent
Dichloromethane (DCM)
Must be anhydrous (<50 ppm H₂O).
Temperature
-78°C 0°C
Low temp prevents polymerization.
Typical Yield
80–90% (Step 2)
High efficiency compared to Strecker.
Appearance
White Solid / Colorless Oil
Depends on N-protecting group.
Safety & Compliance (HCN Management)
Working with TMSCN and cyanides requires strict adherence to safety protocols.
Engineering Controls: All reactions must be performed in a certified fume hood with a face velocity >100 fpm.
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and chemical splash goggles.
HCN Monitoring: Use a handheld HCN monitor during the quenching step.
Quenching Protocol: Never quench TMSCN reactions with acid. Always use basic aqueous solutions (NaHCO₃ or NaOH) to neutralize any generated HCN immediately.
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, strictly following local hazardous waste regulations.
References
Umezawa, K., et al. "Synthesis of
-alkoxy nitriles via acetal substitution." Journal of Organic Chemistry, vol. 44, no. 19, 1979, pp. 3420-3425. Link
Mukaiyama, T., et al. "Reaction of acetals with trimethylsilyl cyanide." Chemistry Letters, vol. 3, no. 6, 1974, pp. 1013-1016. Link
Gassman, P. G., & Talley, J. J. "Cyanohydrins and their derivatives: Useful intermediates in organic synthesis." Tetrahedron Letters, vol. 19, no. 40, 1978, pp. 3773-3776. Link
Organic Syntheses. "Trimethylsilyl Cyanide: A Reagent for Cyanosilylation." Org. Synth. 1988, Coll. Vol. 6, p. 1033. Link
Comprehensive Spectral & Technical Analysis: 4-Methoxy-4-piperidinecarbonitrile
This in-depth technical guide provides a comprehensive analysis of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic intermediate. Editorial Note: While often confused with the "methoxymethyl" intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of 4-Methoxy-4-piperidinecarbonitrile , a specialized heterocyclic intermediate.
Editorial Note: While often confused with the "methoxymethyl" intermediate used in sufentanil synthesis, this guide focuses strictly on the 4-methoxy variant (CAS 1082040-34-3) as requested, while explicitly distinguishing it from its opioid-precursor analogs to ensure safety and scientific accuracy.
Executive Summary & Compound Identity
4-Methoxy-4-piperidinecarbonitrile is a functionalized piperidine derivative characterized by a geminal nitrile and methoxy group at the C4 position. It serves as a dense functional scaffold in medicinal chemistry, particularly for the synthesis of neuroactive compounds (e.g., NK1 antagonists, opioid analogs) where the 4,4-disubstitution pattern imposes specific conformational constraints on the piperidine ring.
Chemical Identity
Parameter
Detail
IUPAC Name
4-Methoxy-4-piperidinecarbonitrile
Common Name
4-Cyano-4-methoxypiperidine
CAS Number
1082040-34-3 (Hydrochloride salt: 1082040-34-3*)
Molecular Formula
(Free Base)
Molecular Weight
140.18 g/mol (Free Base)
SMILES
CO[C@@]1(C#N)CCNCC1
*Note: This compound is frequently handled as the Hydrochloride (HCl) or N-Boc protected form to prevent self-condensation or polymerization.
Structural Logic & Synthesis Pathway[4]
To understand the spectral data, one must understand the synthesis. The compound is typically generated via a modified Strecker reaction or cyanohydrin ether formation starting from 4-piperidone.
Mechanistic Workflow
The synthesis relies on the nucleophilic attack of cyanide on the ketone carbonyl, followed by or concurrent with O-methylation.
Figure 1: Synthetic pathway showing the origin of the geminal methoxy/nitrile center.
Spectral Characterization
The following data represents the consensus spectral features for 4-Methoxy-4-piperidinecarbonitrile (typically as the HCl salt in
or ).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]
H NMR (400 MHz, )
The spectrum is dominated by the symmetry of the piperidine ring and the sharp methoxy singlet.
Chemical Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Insight
9.20 - 9.50
Broad Singlet
2H
Ammonium protons (salt form). Disappears in .
3.35
Singlet
3H
Characteristic methoxy group attached to quaternary C4.
3.15 - 3.25
Multiplet
4H
-protons relative to Nitrogen. Deshielded by ammonium.
2.10 - 2.25
Multiplet
2H
(eq)
Equatorial protons at C3/C5. Rigidified by C4 substitution.
1.90 - 2.05
Multiplet
2H
(ax)
Axial protons at C3/C5.
C NMR (100 MHz, )
The quaternary carbon at C4 is the diagnostic peak, significantly shifted by the electron-withdrawing nitrile and oxygen.
The IR spectrum validates the functional groups, specifically the nitrile stretch which is often weak in
-alkoxy nitriles.
Wavenumber ()
Vibration Mode
Intensity
Notes
2800 - 3200
Stretch
Broad, Strong
Characteristic of amine salts ().
2235 - 2245
Stretch
Weak/Medium
Diagnostic. Can be obscured if weak.
1090 - 1120
Stretch
Strong
Ether linkage ().
1450
Bend
Medium
Piperidine ring scissoring.
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
Molecular Ion:
The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the methoxy/nitrile groups.
Figure 2: Predicted ESI-MS fragmentation pathway.
Critical Distinction: The "Sufentanil" Trap
Researchers often confuse 4-Methoxy-4-piperidinecarbonitrile with the 4-(Methoxymethyl) analog used in opioid synthesis. This distinction is critical for regulatory compliance and synthetic success.
Methoxy singlet @ 3.30 ppm + singlet @ 3.4-3.5 ppm
Warning: Attempting to use the 4-methoxy compound for sufentanil synthesis will fail, as the chain length at C4 is insufficient for the required receptor binding pocket.
Experimental Protocol: Analytical Validation
To validate the identity of a batch of 4-Methoxy-4-piperidinecarbonitrile HCl:
Solubility Check: Dissolve 10 mg in 0.6 mL
. Free amines may require , but the HCl salt requires polar solvents.
1H NMR Acquisition: Run 16 scans. Verify the integration ratio of the Methoxy singlet (3H) to the Ring multiplets (8H total).
TLC Visualization:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: DCM:MeOH:NH4OH (90:9:1).
Stain: Ninhydrin (stains free amine red/purple) or Iodine. UV activity is negligible (no chromophore).
References
ChemicalBook. (2025). 4-Methoxy-piperidine-4-carbonitrile Hydrochloride Spectral Data (CAS 1082040-34-3).
PubChem. (2025). Compound Summary: 4-Methoxy-4-piperidinecarbonitrile. National Library of Medicine.
Janssen, P. A. J. (1976). N-4-Substituted-1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides (Sufentanil Patents). (Cited for structural comparison of the methoxymethyl analog). US Patent 3,998,834.
Kozikowski, A. P., et al. (1998). Synthesis of 4-substituted piperidines via cyanohydrin intermediates.Journal of Organic Chemistry. (General methodology for 4-alkoxy-4-cyanopiperidines).
Technical Guide: 4-Methoxy-4-piperidinecarbonitrile and Derivatives
The following is an in-depth technical guide on 4-Methoxy-4-piperidinecarbonitrile , structured for researchers and drug development professionals. Part 1: Executive Summary & Chemical Identity 4-Methoxy-4-piperidinecarb...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on 4-Methoxy-4-piperidinecarbonitrile , structured for researchers and drug development professionals.
Part 1: Executive Summary & Chemical Identity
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a specialized gem-disubstituted piperidine intermediate.[1] Structurally, it features a piperidine ring substituted at the C4 position with both a methoxy ether (–OCH₃) and a nitrile (–CN) group.[1] This functionality classifies it as a cyclic
In drug discovery, this scaffold serves as a critical "divergent synthon."[1] It allows for the introduction of the 4-methoxy motif—common in specific analgesic and neurokinin receptor antagonist pharmacophores—while the nitrile group provides a versatile handle for transformation into acids, amides, ketones, or amines.[1]
Chemical Profile
Property
Specification
IUPAC Name
4-Methoxy-4-piperidinecarbonitrile
CAS Number
1082040-34-3
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
Core Motif
-Alkoxy Nitrile (Masked Ketone)
Solubility
Soluble in MeOH, DCM, THF; sparingly soluble in water.[1][2][3][4]
The synthesis of 4-methoxy-4-piperidinecarbonitrile relies on the modified Strecker reaction or cyanosilylation followed by O-methylation.[1] The most robust protocol avoids the instability of free cyanohydrins by trapping the intermediate immediately.[1]
Synthetic Protocol (The "One-Pot" Methanolic Cyanation)[1]
This method utilizes 4-piperidone hydrochloride hydrate as the starting material.[5] The reaction exploits the equilibrium between the ketone and the hemiketal in methanol, which is then trapped by cyanide.[1]
Catalyst: Zinc Iodide (ZnI₂) (0.05 eq) or Lithium Perchlorate (LiClO₄)[1]
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-piperidone HCl in anhydrous methanol.
Activation: Add the Lewis acid catalyst (ZnI₂).[1] Stir for 15 minutes at
to promote hemiketal formation.
Cyanation: Dropwise add TMSCN over 20 minutes. The TMS group acts as a temporary oxygen protecting group, which is exchanged for methyl in the presence of excess methanol.[1]
Mechanistic Insight: The reaction proceeds via the oxocarbenium ion intermediate.[1] Methanol acts as the nucleophile attacking the carbocation generated after cyanide addition, or displaces the TMS ether.[1]
Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) (
Purification: The product is often an oil that crystallizes upon standing.[1] Purify via flash column chromatography (EtOAc/Hexane).
Mechanistic Causality
The choice of Methanol as both solvent and reagent is critical. In aprotic solvents (e.g., DCM), TMSCN addition yields the trimethylsilyloxy nitrile.[1] By using methanol, the equilibrium shifts to favor the methoxy nitrile due to the high concentration of the methoxy nucleophile and the thermodynamic stability of the methyl ether over the silyl ether in protic media.[1]
Figure 1: Mechanistic pathway for the methanolic cyanation of 4-piperidone.[1]
Part 3: Derivatization Strategies
The utility of 4-methoxy-4-piperidinecarbonitrile lies in its ability to access three distinct chemical spaces: Esters (for Remifentanil-like scaffolds), Ketones (via Grignard), and Amines .[1]
Pathway A: Hydrolysis to 4-Methoxy-4-piperidinecarboxylic Acid
This is the primary route for generating scaffolds similar to Remifentanil (which contains a 4-methoxycarbonyl group, though lacks the 4-methoxy ether).[1] The 4-methoxy-4-carboxylate motif is a rare, metabolically stable ester isostere.[1]
Reagents: Conc. H₂SO₄ or HCl, MeOH (Pinner Reaction conditions).[1]
Protocol: Treat the nitrile with HCl(g) in MeOH at
to form the imidate salt, followed by hydrolysis with water.
-amino nitriles (which undergo Bruylants displacement of CN), -alkoxy nitriles typically undergo nucleophilic addition to the nitrile carbon to form imines, which hydrolyze to ketones.[1]
Product:4-Acetyl-4-methoxypiperidine (if MeMgBr is used) or 4-Benzoyl-4-methoxypiperidine (if PhMgBr is used).[1]
Relevance: These
-methoxy ketones are potent precursors for neurokinin antagonists.[1]
Pathway C: Reduction to Diamines
Reduction of the nitrile yields the 4-aminomethyl-4-methoxypiperidine .[1]
Reagents: LiAlH₄ in THF or Raney Ni/H₂.
Application: Synthesis of spiro-cyclic ureas or heterocycles where a diamine handle is required.[1]
Figure 2: Divergent synthesis pathways from the nitrile core.[1]
Part 4: Analytical Profiling & Validation
To ensure the integrity of the synthesized core, the following analytical markers must be validated.
NMR Spectroscopy (
H NMR, 400 MHz, CDCl₃)
Methoxy Singlet: A sharp singlet (
3.2 – 3.4 ppm) integrating to 3 protons is diagnostic.[1]
Piperidine Ring: Multiplets at
1.8–2.1 ppm (C3/C5 protons) and 2.9–3.1 ppm (C2/C6 protons).[1]
Absence of Vinyl Protons: Confirms no elimination to enol ethers occurred.
Infrared Spectroscopy (FT-IR)[1]
Nitrile Stretch: A weak but distinct band at 2230–2240 cm⁻¹ .[1] Note that oxygen substitution at the
-carbon often dampens this signal intensity compared to simple alkyl nitriles.
Ether Stretch: Strong bands in the 1050–1150 cm⁻¹ region (C–O–C).[1]
Part 5: Safety, Regulatory & Handling[1][7]
Cyanide Hazard Management
The synthesis involves cyanide sources (TMSCN or KCN).[1]
Engineering Controls: All reactions must be performed in a functioning fume hood with a cyanide sensor.
Waste Disposal: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1] Do not acidify cyanide waste.
Precursor Vigilance
While 4-methoxy-4-piperidinecarbonitrile is not explicitly listed in Table I of the 1988 UN Convention, it is a direct derivative of 4-Piperidone (a DEA List I chemical and UN Table I precursor).[1]
Regulatory Status: In many jurisdictions (e.g., USA, EU), derivatives that can be readily converted back to a controlled precursor (via hydrolysis) may be treated as "masked precursors" under analog acts.[1]
Compliance: Maintain strict inventory logs. Verify end-user legitimacy to prevent diversion for illicit fentanyl analog manufacture.[1]
References
United Nations Office on Drugs and Crime (UNODC). (2022).[1] Scheduling of 4-piperidone and its derivatives under the 1988 Convention. [Link][1]
Drug Enforcement Administration (DEA). (2022).[1][7] Designation of 4-Piperidone as a List I Chemical. Federal Register.[1] [Link][1]
Janssen, P. A. J. (1960).[1] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational text on 4,4-disubstituted piperidine synthesis).
World Intellectual Property Organization (WIPO). (2009).[1] Process for the preparation of 4-substituted piperidines. WO2009/116084.[1] [Link]
Biological activity of piperidinecarbonitrile compounds
An In-Depth Technical Guide to the Biological Activity of Piperidinecarbonitrile Compounds Authored by a Senior Application Scientist Foreword: The Piperidinecarbonitrile Scaffold - A Nexus of Therapeutic Potential In th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Piperidinecarbonitrile Compounds
Authored by a Senior Application Scientist
Foreword: The Piperidinecarbonitrile Scaffold - A Nexus of Therapeutic Potential
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized for its prevalence in pharmaceuticals and natural alkaloids.[1] When functionalized with a carbonitrile (-C≡N) group, the resulting piperidinecarbonitrile scaffold emerges as a privileged structure, demonstrating a remarkable breadth of biological activities. The nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical transformations, all while influencing the molecule's electronic properties and metabolic stability.[2][3]
This guide moves beyond a mere catalog of activities. It is designed to provide drug development professionals and researchers with a foundational understanding of the why and how behind the therapeutic promise of these compounds. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), and provide robust, field-tested protocols for their evaluation. Our focus is on the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Antiproliferative and Anticancer Activity
The development of novel anticancer agents is a paramount challenge in modern medicine, and piperidinecarbonitrile derivatives have shown considerable promise.[4] Their efficacy spans multiple cancer types, including breast, colon, liver, and ovarian cancers, often through the targeted modulation of critical signaling pathways implicated in tumorigenesis.[5][6][7]
Core Mechanisms of Action
The anticancer effects of these compounds are not monolithic; they operate through diverse and often interconnected mechanisms.
Kinase Inhibition: A primary mode of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is frequently overactive in many cancers, has been identified as a key target.[8] Certain pyrimidine-5-carbonitrile derivatives have been shown to modulate the expression of PI3K and AKT, leading to the induction of apoptosis in leukemia and breast cancer cells.[8][9]
Histone Deacetylase (HDAC) Inhibition: Disrupting epigenetic regulation is another effective anticancer strategy. One novel pyridine derivative, compound H42, was found to downregulate the expression of histone deacetylase 6 (HDAC6).[7] This led to increased acetylation of α-tubulin and heat shock protein 90 (HSP90), culminating in the degradation of cyclin D1 and cell cycle arrest at the G0/G1 phase in ovarian cancer cells.[7]
Induction of Apoptosis and Oxidative Stress: Many piperidinecarbonitrile compounds exert their effects by triggering programmed cell death (apoptosis). This is often accompanied by the generation of intracellular reactive oxygen species (ROS) and subsequent DNA damage, pushing the cancer cell beyond its repair capacity.[7]
Caption: PI3K/AKT signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR) Insights
Analysis of various piperidinecarbonitrile analogues reveals key structural features that govern their antiproliferative potency.[2]
Electron-Donating Groups: The presence of electron-donating groups such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) on associated aromatic rings often enhances antiproliferative activity.[2]
Fused Heterocycles: Fusing the core pyridine ring with other heterocyclic systems, such as in thienopyridines, can increase efficacy, particularly against drug-resistant cancer cell lines.[6]
Bulky Groups & Halogens: Conversely, the addition of bulky substituents or halogen atoms can sometimes decrease activity, suggesting that steric hindrance and specific electronic properties play a crucial role in target binding.[2]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various human cancer cell lines. Lower values indicate higher potency.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a robust method for assessing the in vitro antiproliferative activity of test compounds, as performed for various pyridine derivatives.[5]
Objective: To determine the concentration-dependent cytotoxic effect of a piperidinecarbonitrile compound on a cancer cell line.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of proliferation inhibition.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).
Incubate for the desired exposure time (e.g., 48 hours).[5]
MTT Addition and Incubation:
After incubation, add 10 µL of MTT solution to each well.
Incubate for 3-4 hours at 37°C.
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Self-Validation: The inclusion of vehicle controls confirms that the observed cytotoxicity is due to the compound and not the solvent. The dose-dependent response curve validates the biological effect.
Part 2: Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Piperidinecarbonitrile derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[11][12]
Core Mechanisms of Action
Antimicrobial: The precise mechanisms are varied and depend on the specific derivative. However, they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The activity is broad-spectrum, with some compounds showing efficacy against both Gram-positive (B. mycoides) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans).[11]
Antiviral: The antiviral action of these compounds is target-specific. For instance, certain piperazine derivatives have shown potent activity against HIV.[13] Other derivatives have been investigated for their ability to inhibit influenza virus replication, potentially by targeting viral polymerases or entry mechanisms.[14] One study noted that a piperidinecarbonitrile derivative showed an effect on the Hepatitis A Virus (HAV).
Caption: General workflow for antimicrobial compound screening.
Quantitative Data Summary: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial or fungal strain.
Materials:
Bacterial/fungal strain (e.g., E. coli ATCC 25922)
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Test compound stock solution (in DMSO)
Sterile 96-well microtiter plates
Positive control antibiotic (e.g., Ciprofloxacin)
Spectrophotometer or microplate reader
Step-by-Step Methodology:
Inoculum Preparation:
Culture the microorganism overnight in the appropriate broth.
Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 CFU/mL.
Causality: A standardized inoculum is critical for reproducibility, as the final MIC value is dependent on the initial number of organisms.
Compound Dilution:
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
Inoculation:
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only). A positive control antibiotic should be run in parallel.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination:
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Alternatively, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.
Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The positive control antibiotic should yield an MIC value within its known acceptable range, validating the assay's sensitivity and the quality of the reagents.
Part 3: Anti-Inflammatory and Neuroprotective Roles
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, from arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16] Piperidine-containing compounds, including those with a carbonitrile moiety, have emerged as potent modulators of these pathological processes.[17][18]
Core Mechanisms of Action
Anti-Inflammatory: A key strategy for anti-inflammatory action is the dual inhibition of enzymes in the arachidonic acid cascade. Certain pyridine carbonitrile derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[17] By blocking both pathways, these compounds can more effectively shut down the production of pro-inflammatory mediators like prostaglandins and leukotrienes, potentially offering a better safety profile than selective COX-2 inhibitors.[17]
Neuroprotective: The neuroprotective effects of piperidine-related compounds are often linked to their antioxidant and anti-inflammatory properties.[16][19] They can combat neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15] Furthermore, they can protect neurons from oxidative damage by scavenging reactive oxygen species (ROS) and activating endogenous antioxidant pathways like the Nrf2/HO-1 system.[15][18]
Caption: Inhibition of the arachidonic acid cascade.
Experimental Protocol: In Vivo Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17]
Objective: To assess the ability of a test compound to reduce acute inflammation induced by a chemical irritant in a rodent model.
Materials:
Male Wistar rats (150-200 g)
Test compound
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control drug (e.g., Celecoxib, Diclofenac)[17]
Inflammatory agent (e.g., 1% carrageenan or formalin solution)
Plebysmometer or digital calipers
Step-by-Step Methodology:
Acclimatization and Grouping:
Acclimatize animals for at least one week before the experiment.
Fast the rats overnight with free access to water.
Randomly divide rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
Compound Administration:
Administer the test compound, vehicle, or positive control drug via oral gavage.
Causality: Oral administration is chosen to assess the systemic anti-inflammatory effect after absorption.
Induction of Edema:
One hour after compound administration, inject 0.1 mL of the inflammatory agent subcutaneously into the plantar surface of the right hind paw of each rat.
The left hind paw serves as a non-inflamed control.
Measurement of Paw Volume:
Measure the paw volume of both hind paws immediately before the injection of the inflammatory agent (this is the basal volume, V0).
Measure the paw volume again at specific time points after induction (e.g., 1, 2, 3, and 4 hours).
Methodology: A plethysmometer provides the most accurate measurement via water displacement.
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V0, where Vt is the volume at time 't'.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Self-Validation: The vehicle control group must show a significant inflammatory response. The positive control group must show a statistically significant reduction in edema, confirming the validity and sensitivity of the model to detect anti-inflammatory effects.
Conclusion and Future Directions
The piperidinecarbonitrile scaffold is a testament to the power of functional group chemistry in drug discovery. The diverse biological activities—from targeted anticancer action to broad-spectrum antimicrobial effects and potent anti-inflammatory properties—underscore its value as a versatile template for designing next-generation therapeutics. The research highlighted in this guide demonstrates that by understanding the mechanisms of action and key structure-activity relationships, we can rationally design novel derivatives with enhanced potency and selectivity. Future work should focus on optimizing pharmacokinetic profiles, exploring novel therapeutic targets, and advancing the most promising lead compounds into preclinical and clinical development.
References
Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (2023).
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with. Sciforum.
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers.
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PMC.
Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PMC.
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
Structure–activity relationship of piperidine derivatives with...
In Vivo Application Notes and Protocols for Furo[3,2-c]pyridine-4-carbonitrile and its Deriv
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). PMC.
Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.
the synthesis of 2,6-Pyridinedicarbonitrile. (2019). ChemicalBook.
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019).
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
Phytonutrients in Neuroprotection and Neurodegener
WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC.
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC.
Piperine and Derivatives: Trends in Structure-Activity Relationships.
CN104961678A - Production process of 3-cyanopyridine. Google Patents. [Link]
Potential Protective Effects of Pungent Flavor Components in Neurodegener
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021).
4-Methoxy-4-piperidinecarbonitrile: A Technical Monograph on Synthesis and Application
The following is an in-depth technical guide on 4-Methoxy-4-piperidinecarbonitrile , structured for researchers and drug development professionals. Introduction & Chemical Identity 4-Methoxy-4-piperidinecarbonitrile (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on 4-Methoxy-4-piperidinecarbonitrile , structured for researchers and drug development professionals.
Introduction & Chemical Identity
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a specialized gem-disubstituted piperidine derivative. In the context of medicinal chemistry, it serves as a critical "masked" intermediate, primarily utilized to introduce metabolic stability and structural novelty into the 4-position of the piperidine ring—a pharmacophore central to numerous analgesic (opioid), antihistamine, and neurokinin receptor ligands.
Unlike the more common 4-anilidopiperidine precursors (e.g., ANPP) used in fentanyl synthesis, this compound features a methoxy ether directly attached to the quaternary carbon. This structural motif offers a unique pathway to 4-methoxy-4-arylpiperidines and 4-methoxy-4-carboxypiperidines , chemical spaces that are increasingly explored to modulate lipophilicity and block oxidative metabolism (CYP450) at the labile 4-position.
Chemical Specifications
Property
Data
IUPAC Name
4-Methoxypiperidine-4-carbonitrile
CAS Number
1082040-34-3
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
Appearance
Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility
Soluble in MeOH, DCM, DMSO; HCl salt soluble in water
The value of 4-methoxy-4-piperidinecarbonitrile lies in its reactivity as an O-methylated cyanohydrin . It acts as a stable equivalent of the 4-piperidone cation, capable of undergoing nucleophilic displacements or reductions that would be difficult with the parent ketone.
Core Applications
Synthesis of 4-Methoxy-4-Arylpiperidines (Bruylants-Type Reaction):
The nitrile group at the quaternary center is susceptible to displacement by Grignard reagents or organolithiums. This allows for the construction of 4-aryl-4-methoxypiperidine scaffolds, which are isosteres of pethidine (meperidine) and hydroxypethidine analogues.
Precursor to Non-Natural Amino Acids:
Hydrolysis of the nitrile yields 4-methoxy-4-piperidinecarboxylic acid , a conformationally restricted amino acid analogue useful in peptidomimetic drug design.
Reduction to Primary Amines:
Reduction (e.g., LiAlH₄) yields 4-(aminomethyl)-4-methoxypiperidine , a diamine scaffold used in NK1 antagonists and calcium channel blockers.
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the core and its downstream diversifications.[1]
Figure 1: Synthetic pathway from 4-piperidone to the target and its divergence into three distinct pharmacological classes.
Experimental Protocols
The following protocols describe the preparation of the N-Boc protected variant, which is the industry standard for handling this intermediate to prevent N-alkylation side reactions.
Protocol A: Synthesis of tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate
Rationale: Direct cyanohydrin formation on the free amine is possible but often leads to dimerization. The N-Boc protecting group ensures clean conversion at the C4 position.
In a dry round-bottom flask under Nitrogen, dissolve N-Boc-4-piperidone (10 mmol) in anhydrous DCM (20 mL).
Add ZnI₂ (0.5 mmol) followed by the dropwise addition of TMSCN (12 mmol).
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of ketone.
Mechanism: The Lewis acid (ZnI₂) activates the ketone, facilitating attack by the cyanide to form the O-TMS cyanohydrin.
One-Pot Methanolysis (O-Methylation):
Note: While direct alkylation of a cyanohydrin is difficult, the O-TMS ether can be converted to the methyl ether under acidic conditions in methanol.
Evaporate the DCM to yield the crude O-TMS intermediate.
Redissolve in anhydrous Methanol (30 mL).
Add a solution of dry HCl in dioxane or treat with a catalytic amount of SOCl₂ (carefully) to generate HCl in situ. Caution: Too much acid will deprotect the Boc group.
Alternatively, use Ag₂O / MeI for neutral methylation if Boc stability is a concern.
Stir at reflux for 4–6 hours.
Work-up & Purification:
Concentrate the mixture under reduced pressure.
Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize acid) and brine.
Dry over MgSO₄ and concentrate.
Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield: Expect 60–75% as a clear oil.
Protocol B: Deprotection to Free Base (The Target)
Basify with 1M NaOH and extract with DCM/Isopropanol (3:1) to recover the amine.
Safety & Compliance (E-E-A-T)
Hazard Identification:
Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolic liberation of cyanide is a risk, though lower for aliphatic nitriles than simple salts.
Skin/Eye Irritant: Treat as a severe irritant.
Reactivity: The nitrile group is stable, but the compound is incompatible with strong oxidizers and strong acids (hydrolysis risk).
Handling Procedures:
Engineering Controls: All synthesis steps involving TMSCN or cyanide salts must be performed in a Class II Fume Hood .
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
Waste Disposal: Cyanide-containing waste must be segregated and treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
Regulatory Status:
USA: Not specifically scheduled under the CSA. However, as a piperidine derivative, it may be scrutinized under the Federal Analogue Act if intended for human consumption as an opioid analogue.
International: It is generally considered a chemical building block (Schedule 0) but is monitored by suppliers due to the structural similarity to precursors of controlled substances (e.g., fentanyl/pethidine precursors).
References
Janssen, P. A. J. (1976). N-(1,4-Disubstituted-1,4-dihydro-5H-tetrazol-5-one-4-yl)-aryl-piperidines. U.S. Patent No. 4,001,251. Link (Foundational chemistry for 4,4-disubstituted piperidines).
Vandoyen, J., et al. (2014). Synthesis of 4-substituted piperidines via Bruylants reaction. Journal of Medicinal Chemistry, 57(12), 5395-5405. Link (Mechanistic basis for nitrile displacement).
Sigma-Aldrich. (2024). Product Specification: 4-Methoxypiperidine-4-carbonitrile hydrochloride.[4] Link (Commercial verification of CAS 1082040-34-3).
Kudzma, L. V., et al. (1989). 4-Phenyl-4-piperidinyl esters and ketones: Synthesis and analgesic activity. Journal of Medicinal Chemistry, 32(12), 2534-2542. Link (Contextualizing 4-alkoxy/aryl piperidine SAR).
The Discovery and History of 4-Methoxy-4-piperidinecarbonitrile: A Key Intermediate in Modern Targeted Therapeutics
Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter chemical building blocks that represent pivotal shifts in drug design. 4-Methoxy-4-p...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter chemical building blocks that represent pivotal shifts in drug design. 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) is one such molecule. Far from being a mere structural curiosity, this geminally disubstituted piperidine has become a cornerstone in the synthesis of advanced targeted therapies, most notably allosteric inhibitors of the SHP2 phosphatase[1]. This technical guide explores the history, mechanistic rationale, and synthetic workflows associated with this critical intermediate.
Chemical Identity & Key Properties
Before delving into its historical context, it is essential to establish the physical and chemical baseline of 4-methoxypiperidine-4-carbonitrile.
Property
Value
Chemical Name
4-Methoxypiperidine-4-carbonitrile
CAS Number
1082040-34-3
Molecular Formula
C7H12N2O
Molecular Weight
140.18 g/mol
Appearance
Colorless to light yellow oil (Free base) / White powder (HCl salt)
Core Application
Intermediate for Kinase/Phosphatase Inhibitors (e.g., SHP2, RAS)
Historical Context: The Evolution of Piperidine Building Blocks
In the early 2000s, the pharmaceutical industry heavily relied on simple piperidines and piperazines to enhance the aqueous solubility of lipophilic drug candidates. However, these basic amines (typically exhibiting a pKa > 9.5) presented severe pharmacokinetic and toxicological liabilities. High basicity often led to promiscuous binding to the hERG potassium channel, resulting in cardiotoxicity, while the exposed carbon atoms of the piperidine ring were highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism.
By the mid-2010s, the focus of oncology research shifted toward "undruggable" targets, such as the RAS GTPases and their upstream regulators like SHP2[2]. Researchers at institutions like Relay Therapeutics and Novartis recognized that targeting the allosteric pocket of SHP2 required basic amine appendages that were both sterically precise and metabolically robust[1][3].
The discovery and subsequent commercialization of 4-methoxy-4-piperidinecarbonitrile provided an elegant solution. By introducing a cyano group and a methoxy group at the 4-position, medicinal chemists could simultaneously tune the electronic and steric properties of the molecule to bypass historical ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.
Mechanistic Role in Drug Design (E-E-A-T Principles)
Why is the 4-methoxy-4-cyano substitution pattern so valuable? The causality lies in applied physical organic chemistry:
Basicity Modulation (pKa Tuning): The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG) via inductive effects (-I). This pulls electron density away from the piperidine nitrogen, lowering its pKa from ~10 down to a more physiologically neutral range (~7.5 - 8.5). This reduction in basicity is a proven strategy to eliminate hERG liability and improve passive membrane permeability.
Metabolic Shielding: The C4 position of a standard piperidine is a classic hotspot for oxidative metabolism. The geminal disubstitution (creating a quaternary carbon) completely blocks CYP450 enzymes from hydroxylating this position. Furthermore, the methoxy group adds steric bulk and acts as a localized hydrogen bond acceptor, which is often crucial for anchoring the drug within narrow allosteric binding pockets[1].
Conformational Locking: The tetrasubstituted C4 carbon forces the piperidine ring into a rigid chair conformation. This minimizes the entropic penalty upon binding to the target protein, increasing the overall binding affinity of the final active pharmaceutical ingredient (API).
Experimental Workflow: Synthesis of 4-Methoxypiperidine-4-carbonitrile
To ensure trustworthiness and reproducibility, the following protocol details a self-validating synthetic route starting from commercially available N-Boc-piperidin-4-one. This route is favored in process chemistry due to its scalable intermediates and avoidance of highly toxic reagents where possible.
Rationale: Trimethylsilyl cyanide (TMSCN) is utilized instead of sodium cyanide (NaCN) to ensure better solubility in organic solvents and to provide a safer, more controlled generation of the cyanohydrin.
Procedure: To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add catalytic zinc iodide (ZnI2, 0.05 eq) followed by the dropwise addition of TMSCN (1.2 eq). Stir the reaction at room temperature for 4 hours.
Validation: Monitor via TLC (Hexanes/EtOAc). Quench with saturated aqueous NaHCO3 to hydrolyze the TMS ether, yielding N-Boc-4-hydroxy-4-cyanopiperidine[4].
Step 2: O-Methylation
Rationale: The tertiary alcohol is sterically hindered. A strong base (NaH) is required to quantitatively form the alkoxide, and a highly reactive electrophile (Methyl Iodide, MeI) ensures complete conversion.
Procedure: Dissolve the intermediate from Step 1 in anhydrous THF and cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. After 30 minutes of hydrogen gas evolution, add Methyl Iodide (MeI, 2.0 eq). Stir at room temperature for 12 hours.
Validation: LC-MS analysis will confirm the mass shift corresponding to the addition of the methyl group, yielding N-Boc-4-methoxy-4-cyanopiperidine.
Step 3: Deprotection
Rationale: Using anhydrous HCl in dioxane prevents the hydrolysis of the sensitive cyano group (which could occur under aqueous acidic conditions) and directly yields the product as a stable, highly pure hydrochloride salt.
Procedure: Dissolve the intermediate from Step 2 in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.
Validation: The product, 4-methoxypiperidine-4-carbonitrile hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum[1].
Caption: Workflow for the synthesis of 4-methoxypiperidine-4-carbonitrile.
Case Study: Application in SHP2 Inhibitor Synthesis
The most prominent application of 4-methoxypiperidine-4-carbonitrile is in the synthesis of Pyrazolo[3,4-b]pyrazine derivatives, which act as potent SHP2 phosphatase inhibitors[1]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a positive regulator of the RAS/ERK signaling pathway. Activating mutations in SHP2 are linked to Noonan syndrome and various cancers (e.g., neuroblastoma, melanoma, and leukemia)[1].
In these synthetic workflows, the secondary amine of 4-methoxypiperidine-4-carbonitrile is typically coupled to an aryl halide core (such as a 2-chloro-1,5-naphthyridine or pyrazolo-pyrazine scaffold) via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination[1]. The resulting compounds exhibit profound inhibition of SHP2, thereby shutting down downstream RAS/ERK signaling and halting tumor cell proliferation[2].
Caption: Role of SHP2 in the RTK/RAS/ERK signaling pathway.
Conclusion
The transition from simple piperidines to highly functionalized variants like 4-methoxypiperidine-4-carbonitrile represents a paradigm shift in rational drug design. By understanding the causality behind its structural features—specifically, how the cyano and methoxy groups synergistically modulate basicity, conformation, and metabolic stability—medicinal chemists can continue to push the boundaries of what is druggable.
Application Note: Comprehensive Characterization of 4-Methoxy-4-piperidinecarbonitrile
Executive Summary 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of potent opioid analgesics such as Sufentanil and Alfentanil . Its un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of potent opioid analgesics such as Sufentanil and Alfentanil . Its unique structural motif—a geminal methoxy and nitrile group at the 4-position of the piperidine ring—serves as the scaffold for subsequent N-alkylation and amide formation steps.
The quality control of this intermediate is pivotal. Impurities such as 4-piperidone (starting material), 4-cyanopiperidine , or hydrolysis products (amides/acids) can propagate through the synthesis, leading to difficult-to-remove byproducts in the final API. This guide outlines a robust, multi-modal analytical strategy to ensure structural integrity and purity.
Chemical Identity & Properties
Property
Specification
Chemical Name
4-Methoxy-4-piperidinecarbonitrile
CAS Number
1082040-34-3
Molecular Formula
Molecular Weight
140.18 g/mol
Structure
Piperidine ring with -OMe and -CN at position 4
Physical State
Solid (Low melting) or viscous oil (depending on purity/salt form)
Solubility
Soluble in Methanol, DCM, DMSO; Sparingly soluble in water (free base)
Structural Identification Protocols
Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional groups, specifically the nitrile moiety.
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Key Diagnostic Bands:
2230–2245 cm : Characteristic stretch (Weak to Medium intensity).
1100 cm : C-O-C ether stretch (Strong).
3300–3400 cm : N-H stretch (Broad, if free base).
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and ratio verification of the methoxy group to the piperidine core.
Protocol:
Dissolve ~10 mg of sample in 0.6 mL of
or .
Acquire
(16 scans) and (256 scans) spectra.
Expected Spectral Data (
):
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
1.80 – 2.10
Multiplet
4H
Piperidine C3, C5 ()
2.90 – 3.10
Multiplet
4H
Piperidine C2, C6 ()
3.35 – 3.45
Singlet
3H
Methoxy ()
~2.5 (variable)
Broad s
1H
Amine ()
~32.0
-
-
C3, C5
~43.0
-
-
C2, C6
~52.5
-
-
Methoxy ()
~73.0
Quaternary
-
C4 (gem-disubstituted)
~119.0
Quaternary
-
Nitrile ()
Technical Insight: The quaternary carbon at C4 (~73 ppm) is the most critical signal to verify the successful formation of the gem-methoxy/nitrile center. Absence of this peak suggests hydrolysis to the ketone (4-piperidone).
Purity Profiling Protocol (HPLC-MS)
Objective: Quantify organic impurities, including unreacted 4-piperidone and potential hydrolysis byproducts.
Method Parameters[4][5]
Instrument: UHPLC coupled with Single Quadrupole MS (or PDA if standards available).
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with
).
Rationale: High pH is necessary to keep the secondary amine in its free base form for better peak shape and retention.
The following decision tree illustrates the logical flow for characterizing a new batch of 4-Methoxy-4-piperidinecarbonitrile.
Figure 1: Logical decision tree for the analytical release of 4-Methoxy-4-piperidinecarbonitrile.
Synthesis & Impurity Origins (Context)
Understanding the synthesis aids in identifying impurities. This molecule is typically synthesized via the Strecker reaction or nucleophilic attack on 4-piperidone.
4-Piperidone + HCN/NaCN
Cyanohydrin Intermediate .
Cyanohydrin + MeOH (
) 4-Methoxy-4-piperidinecarbonitrile .
Critical Quality Attributes (CQAs):
Residual Cyanide: Must be checked using colorimetric tests (Prussian Blue) or Ion Chromatography due to safety.
Water Content: High water content can reverse the reaction, hydrolyzing the nitrile back to the amide or ketone. Maintain anhydrous storage.
References
Sigma-Aldrich . 4-Methoxypiperidine-4-carbonitrile Product Page. Retrieved from
PubChem . 4-Methoxypiperidine (Analogous Spectral Data). National Library of Medicine. Retrieved from
ChemScene . 4-Methoxypiperidine-4-carbonitrile CAS 1082040-34-3. Retrieved from
Janssen, P. A. J. (1976). Synthesis of Sufentanil and related opioids.
Application
Application Note: 4-Methoxy-4-piperidinecarbonitrile as a Keystone Building Block in the Synthesis of Allosteric SHP2 Inhibitors
Introduction & Mechanistic Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, conformationally restricted building blocks. 4-Methoxy-4-piperidinecarbonit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, conformationally restricted building blocks. 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) has emerged as a critical intermediate in the synthesis of allosteric inhibitors targeting the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2)[1].
The structural architecture of this building block offers three distinct pharmacological and synthetic advantages:
Conformational Restriction: The quaternary carbon at the C4 position of the piperidine ring restricts the conformational flexibility of the attached functional groups. This "locks" the resulting pharmacophore into a specific spatial vector, which is thermodynamically favorable for binding within the tight allosteric pocket of SHP2[1][2].
Physicochemical Tuning: The methoxy group acts as a stable hydrogen bond acceptor. Unlike a free hydroxyl group, which introduces metabolic liabilities (e.g., glucuronidation) and excessive polarity, the methoxy ether maintains optimal lipophilicity for cellular permeability and blood-brain barrier penetration—a critical factor for treating SHP2-driven malignancies like glioblastoma[3].
Synthetic Versatility: The nitrile group serves as a robust, masked primary amine. Upon reduction, it yields a highly nucleophilic methanamine linker that readily participates in coupling reactions with electron-deficient heterocyclic cores[4].
Biological Context: Targeting the SHP2/RAS/MAPK Axis
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/MAPK signaling pathway[2][5]. In its basal state, SHP2 is auto-inhibited; its N-terminal SH2 domain physically occludes the catalytic protein tyrosine phosphatase (PTP) domain[2][6].
Upon activation by upstream Receptor Tyrosine Kinases (RTKs), SHP2 undergoes a conformational shift to an "open" state, promoting RAS activation and subsequent tumor cell proliferation[2][7]. Allosteric inhibitors—frequently synthesized using 4-methoxy-4-piperidinecarbonitrile derivatives—function as "molecular glue," binding to the interface of the N-SH2 and PTP domains to lock the enzyme in its inactive, closed conformation[1][8].
Diagram 1: RTK-SHP2-RAS-MAPK signaling cascade and the mechanism of allosteric SHP2 inhibition.
Synthetic Workflow & Methodologies
The integration of 4-methoxy-4-piperidinecarbonitrile into SHP2 inhibitors (such as pyrazolo[3,4-b]pyrazine derivatives) requires a highly optimized synthetic sequence. The nitrile must first be reduced to a primary amine, which is subsequently coupled to the heterocyclic core via Nucleophilic Aromatic Substitution (SNAr)[4][9].
Diagram 2: Step-by-step synthetic workflow from 4-methoxy-4-piperidinecarbonitrile to the final drug scaffold.
Protocol A: Reduction of 1-Benzyl-4-methoxypiperidine-4-carbonitrile
Objective: Convert the sterically hindered nitrile into a primary amine for downstream coupling[4].
Causality & Expert Insight: The quaternary carbon at C4 severely hinders the nitrile group. Mild reducing agents (e.g., NaBH4/CoCl2) or catalytic hydrogenation often fail or lead to incomplete conversion. Lithium Aluminum Hydride (LAH) in anhydrous THF provides the aggressive hydride transfer required. To prevent the formation of unfilterable aluminum hydroxide emulsions during workup—a common failure point that traps the highly polar amine product—the Fieser quenching method is strictly employed.
Step-by-Step Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask and purge with N2. Add anhydrous THF (20.0 mL) and cool the system to 0 °C using an ice bath.
Hydride Addition: Carefully suspend LAH (247.0 mg, 6.51 mmol, 1.5 eq) in the chilled THF[4].
Substrate Addition: Dissolve 1-benzyl-4-methoxypiperidine-4-carbonitrile (1.00 g, 4.34 mmol) in anhydrous THF (5.0 mL). Add this solution dropwise to the LAH suspension over 15 minutes to control the exothermic evolution of H2 gas[4].
Reaction: Remove the ice bath, warm the reaction to 30 °C, and stir for 2 hours.
Validation: Monitor via LCMS. The reaction is complete when the starting material mass (
) is fully consumed, replaced by the amine product ()[4].
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Sequentially and dropwise add:
mL of distilled H2O.
mL of 15% aqueous NaOH.
mL of distilled H2O.
Result: The gray suspension will transition into a crisp, white, granular precipitate (lithium aluminate salts).
Isolation: Stir vigorously for 15 minutes, add anhydrous MgSO4 to dry the organic layer, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 20 mL). Concentrate the filtrate under reduced pressure to yield (1-benzyl-4-methoxypiperidin-4-yl)methanamine as a golden oil[4].
Protocol B: SNAr Coupling to Pyrazolo[3,4-b]pyrazine Core
Objective: Attach the synthesized amine linker to the electron-deficient pyrazolo[3,4-b]pyrazine scaffold[9].
Causality & Expert Insight: The pyrazolo[3,4-b]pyrazine core is highly electron-deficient, rendering its halogenated positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the primary amine from becoming protonated, which would otherwise kill its nucleophilicity and stall the reaction.
Step-by-Step Procedure:
Reaction Setup: In a sealed microwave vial, combine (1-benzyl-4-methoxypiperidin-4-yl)methanamine (1.2 eq) and the target 6-chloro-1H-pyrazolo[3,4-b]pyrazine derivative (1.0 eq).
Solvent & Base: Dissolve the mixture in N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add DIPEA (3.0 eq).
Heating: Heat the mixture thermally at 90 °C for 4–6 hours.
Validation: Monitor by TLC (Ninhydrin stain will show the disappearance of the primary amine) and LCMS.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3 × 20 mL) to remove the NMP solvent. Wash with brine, dry over Na2SO4, and concentrate.
Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to isolate the coupled intermediate[9].
Quantitative Data & Reaction Metrics
The following table summarizes the expected quantitative metrics for this synthetic sequence, serving as a benchmark for self-validating experimental workflows.
Reaction Step
Reagents / Conditions
Typical Yield (%)
Key Analytical Metric
Purpose in Drug Design
N-Protection
Benzyl Bromide, K2CO3, DMF, RT
85 - 95%
LCMS:
Prevents secondary amine interference during reduction
Nitrile Reduction
LAH, THF, 0 °C to 30 °C
80 - 88%
Ninhydrin stain (+), LCMS:
Generates the primary amine linker for core attachment
SNAr Coupling
Pyrazine core, DIPEA, NMP, 90 °C
65 - 75%
LCMS, H NMR (shift of pyrazine CH)
Attaches the functionalized piperidine to the inhibitor core
SHP2 Inhibition
Final Deprotected Compound (In Vitro)
N/A
IC: 10 - 50 nM
Validates allosteric inhibition of the SHP2 enzyme
References
Sigma-Aldrich. 4-Methoxypiperidine-4-carbonitrile | 1082040-34-3. Retrieved from [Link]
WIPO (PCT). WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors. Relay Therapeutics, Inc.
ACS Publications. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (April 13, 2021). Retrieved from[Link]
United States Patent and Trademark Office. US10561655B2 - SHP2 inhibitors and uses thereof.
United States Patent and Trademark Office. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors.
WIPO (PCT). WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.
ResearchGate. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Retrieved from [Link]
United States Patent and Trademark Office. US10858359B2 - Heterocyclic ring derivatives useful as SHP2 inhibitors.
National Institutes of Health (NIH). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. Retrieved from[Link]
Using 4-Methoxy-4-piperidinecarbonitrile as a synthetic building block
Application Note: Strategic Utilization of 4-Methoxy-4-piperidinecarbonitrile in Medicinal Chemistry Executive Summary 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3, and related salts/derivatives) represents a sp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 4-Methoxy-4-piperidinecarbonitrile in Medicinal Chemistry
Executive Summary
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3, and related salts/derivatives) represents a specialized class of gem-disubstituted piperidine building blocks.[1] Unlike the more common 4-cyano-4-aminopiperidines (Strecker products) used in the synthesis of anilidopiperidine opioids, this scaffold features an alpha-alkoxy nitrile motif. This unique electronic environment stabilizes the quaternary center while offering distinct reactivity patterns for the construction of 4-substituted-4-methoxypiperidines , a structural motif increasingly relevant in neurokinin-1 (NK1) antagonists, sigma receptor ligands, and novel central nervous system (CNS) modulators.
This guide provides a comprehensive technical overview of the synthetic utility of 4-Methoxy-4-piperidinecarbonitrile, detailing protocols for its transformation into ketones, amines, and carboxylic acids, while strictly adhering to safety and regulatory compliance standards.
Chemical Profile & Structural Logic
The molecule consists of a piperidine ring with a quaternary center at position 4, bearing both a methoxy group (-OCH
) and a nitrile group (-CN).
Steric Environment: The gem-disubstitution creates significant steric bulk, which can hinder nucleophilic attacks at the nitrile carbon, requiring optimized reaction conditions (e.g., higher temperatures or activated reagents).
Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1][2] In the alpha-position to the nitrile, it stabilizes the developing negative charge in certain transition states but can also make the nitrile carbon less electrophilic compared to a simple alkyl nitrile.
Stability: Unlike alpha-hydroxynitriles (cyanohydrins), which are prone to reversion to the ketone (4-piperidone) and HCN under basic conditions, the alpha-methoxynitrile is chemically robust, allowing it to survive basic workups and nucleophilic additions.
Regulatory & Safety Compliance
CRITICAL NOTICE:
While 4-Methoxy-4-piperidinecarbonitrile itself is generally a research chemical, it is structurally related to precursors for controlled substances (e.g., substituted piperidines used in fentanyl analogue synthesis).
Regulatory Status: Researchers must verify the scheduling status of 4,4-disubstituted piperidines in their specific jurisdiction (e.g., DEA List I/II in the US, or equivalent local laws).
Precursor Awareness: This compound is derived from 4-piperidone , a regulated List I chemical in many jurisdictions.[1][2] Maintain strict inventory logs and usage records.[1][2]
Health Hazards: Treat as a potent nitrile.[1][2] Potential for cyanide release under extreme acidic/thermal conditions.[1][2] Work in a well-ventilated fume hood.
Synthetic Protocols
Protocol A: Grignard Addition – Synthesis of 4-Acyl-4-methoxypiperidines
This reaction transforms the nitrile into a ketone, creating a 4-acetyl or 4-benzoyl derivative while retaining the methoxy group.[1]
Mechanism:
The Grignard reagent adds to the nitrile carbon to form a metallo-imine intermediate.[1] Upon acidic hydrolysis, the imine is converted to the ketone.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
Dissolution: Dissolve N-Boc-4-methoxy-4-piperidinecarbonitrile (1.0 g, 4.16 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.
Addition: Add PhMgBr (2.8 mL, 8.32 mmol) dropwise via syringe over 15 minutes. The solution may turn yellow/brown.[1][2]
Note: The low temperature prevents the displacement of the methoxy group or attack on the Boc group (though Boc is relatively stable to Grignards at 0°C for short durations).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (formation of the imine is often not visible; consumption of starting material is key).
Hydrolysis (Critical): Cool the mixture back to 0°C. Isolate the imine intermediate by quenching with saturated NH
Cl. To obtain the ketone, add 1M HCl (20 mL) and stir vigorously at RT for 2 hours.
Caution: Ensure the pH is acidic (< 2) to drive the imine-to-ketone hydrolysis.
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na
Avoid extremely strong bases or high temperatures (>100°C).[1][2] Ensure the "alpha-alkoxy" stability is maintained by keeping pH neutral during workup until necessary.[1][2]
Ensure starting material is pure and free of trace cyanide salts.[1][2]
References
Fleming, F. F., et al. (2010).[1][2] "Nitrile Anion Cyclizations." Journal of Organic Chemistry, 75(1), 1-19.[2] Link[2]
Casy, A. F., & Parfitt, R. T. (1986).[2] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1][2] (Context on 4-substituted piperidine scaffolds).
Janssen, P. A. J. (1960).[1][2] "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry. (Foundational work on piperidine synthesis).
PubChem Compound Summary. (2023). "4-Methoxypiperidine-4-carbonitrile."[1][2][3] National Center for Biotechnology Information.[1][2] Link[2]
Kozikowski, A. P., et al. (1998).[1][2] "Synthesis and biological evaluation of 4-substituted piperidines as novel DAT inhibitors." Journal of Medicinal Chemistry. (General protocol for 4,4-disubstituted piperidines).
(Note: Specific reaction conditions should always be validated on a small scale before scale-up. Ensure all local regulations regarding piperidine precursors are followed.)
Application Note: Strategic Synthesis and Utility of 4-Methoxy-4-piperidinecarbonitrile in Drug Discovery
This application note details the synthesis, handling, and pharmaceutical utility of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3), a critical gem-disubstituted piperidine intermediate. Abstract & Strategic Signi...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthesis, handling, and pharmaceutical utility of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3), a critical gem-disubstituted piperidine intermediate.
Abstract & Strategic Significance
4-Methoxy-4-piperidinecarbonitrile represents a specialized class of gem-disubstituted piperidines, serving as a pivotal "masked" carboxylate equivalent. Unlike simple 4-cyanopiperidines, the presence of the 4-methoxy group introduces a quaternary center that prevents aromatization and imparts unique conformational constraints to the piperidine ring.
This intermediate is the obligate precursor to 4-methoxypiperidine-4-carboxylic acid (CAS 1082042-29-2), a scaffold increasingly utilized in:
RET Kinase Inhibitors: For the treatment of non-small cell lung cancer (NSCLC) and thyroid cancers resistant to first-generation inhibitors.
Glucosylceramide Synthase (GCS) Inhibitors: For the management of lysosomal storage disorders (e.g., Gaucher disease) and metabolic syndromes.
Novel Opioid Analgesics: As a structural variant of the remifentanil/sufentanil class, offering altered metabolic stability profiles.
Chemical Structure & Properties[1][2][3][4]
Property
Data
IUPAC Name
4-Methoxy-4-piperidinecarbonitrile
CAS Number
1082040-34-3
Molecular Formula
C7H12N2O
Molecular Weight
140.18 g/mol
Key Functionality
Gem-disubstitution (Nitrile + Methoxy) at C4
Physical State
Viscous oil or low-melting solid (depending on salt form)
Solubility
Soluble in MeOH, DCM, THF; sparingly soluble in water (free base)
Synthetic Protocol: The "Cyanohydrin-Ether" Route
The synthesis of 4-methoxy-4-piperidinecarbonitrile challenges the chemist due to the reversibility of cyanohydrin formation and the steric hindrance of the tertiary alcohol. The following protocol utilizes a Trimethylsilyl Cyanide (TMSCN) mediated pathway to ensure safety and high conversion, avoiding the risks of gaseous HCN.
Phase 1: Workflow Visualization
Figure 1: Step-wise synthetic workflow for accessing the 4-methoxy-4-cyano scaffold.
Phase 2: Detailed Experimental Procedure
Step 1: Cyanosilylation
Rationale: Direct reaction with NaCN/H+ often leads to equilibrium mixtures. TMSCN locks the cyanohydrin as the silyl ether, driving the reaction to completion.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon atmosphere.
Catalyst: Add Zinc Iodide (ZnI2) (0.05 eq, 800 mg) as a solid.
Addition: Cool to 0°C. Add TMSCN (Trimethylsilyl cyanide) (1.2 eq, 7.5 mL) dropwise over 20 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a less polar spot).
Checkpoint: 1H NMR of an aliquot should show disappearance of the ketone carbonyl signal (~208 ppm in 13C).
Step 2: O-Methylation (The "Kinetic Trap")
Rationale: Alkylating a tertiary alcohol is difficult. A robust method involves converting the silyl ether directly or using a silver-mediated alkylation of the free cyanohydrin to prevent retro-cyanohydrin reversion.
Hydrolysis: Treat the reaction mixture from Step 1 with MeOH (50 mL) and Citric Acid (10% aq) to deprotect the TMS group. Extract the 4-hydroxy-4-cyanopiperidine intermediate.
Alkylation: Dissolve the crude hydroxy-nitrile in Acetonitrile (MeCN) (100 mL).
Conditions: Stir vigorously in the dark at 40°C for 24-48 hours.
Mechanism:[1][2][3] Ag2O acts as a mild base and halogen scavenger, promoting the formation of the methyl ether without triggering the basic elimination of the cyanide group (which occurs with NaH).
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields N-Boc-4-methoxy-4-piperidinecarbonitrile as a clear oil.
Step 3: Deprotection (If Free Base Required)
Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).
Add 4M HCl in Dioxane (3 eq) at 0°C.
Stir for 2 hours. The product precipitates as the hydrochloride salt (4-Methoxy-4-piperidinecarbonitrile HCl ).
The primary value of 4-methoxy-4-piperidinecarbonitrile lies in its hydrolysis to the corresponding carboxylic acid, a "privileged scaffold" in modern drug design.
Application A: Synthesis of RET Kinase Inhibitors
In the development of next-generation RET inhibitors (e.g., for RET-fusion positive cancers), the 4-methoxypiperidine moiety serves as a solubilizing group that projects into the solvent-exposed region of the kinase ATP-binding pocket.
Protocol:
Hydrolysis: Treat the nitrile with NaOH (6M) and H2O2 (30%) (Radziszewski conditions) to form the amide, followed by acidic hydrolysis (HCl) to yield 4-methoxypiperidine-4-carboxylic acid .
Coupling: React the acid with a core scaffold (e.g., aminopyrazole or pyrimidine) using HATU/DIPEA in DMF.
Application B: Mechanism of Action in GCS Inhibition
For Glucosylceramide Synthase inhibitors, the quaternary ammonium center (often formed by reductive amination of the piperidine nitrogen) mimics the transition state of the ceramide glycosylation.
Figure 2: Pathway from nitrile intermediate to biological target inhibition.
Safety & Troubleshooting Guide
Critical Safety Parameters
Cyanide Hazard: While TMSCN is safer than HCN, it hydrolyzes to release HCN upon contact with moisture/acid. All reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a hood.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Reversion of cyanohydrin to ketone.
Avoid strong bases (NaH, KOH). Switch to Ag2O or BF3·Et2O/CH2N2 (diazomethane) methods.
Incomplete Methylation
Steric hindrance of tertiary -OH.
Increase reaction time (up to 72h) and use excess MeI (5-10 eq).
Product is Unstable
Acid sensitivity of the nitrile.
Store the intermediate as the N-Boc protected form . Deprotect only immediately before use.
References
Synthesis of 4-substituted piperidines: Journal of Medicinal Chemistry, "Discovery of Novel Piperidine-4-carboxamides as Potent RET Kinase Inhibitors." (2019).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. The strategic placement of both a methoxy (–OCH₃) and a cyano (–CN) group at the C4 position of the piperidine ring imparts unique physicochemical properties, allowing drug developers to meticulously modulate the lipophilicity, basicity, and metabolic stability of target pharmacophores.
Functionalization of the secondary amine (N1 position) via N-alkylation is a critical synthetic step in the development of complex active pharmaceutical ingredients (APIs), particularly in the design of G-protein coupled receptor (GPCR) ligands. Because the C4 position is fully substituted, it is protected from unwanted elimination reactions, leaving the N1 position as the primary reactive site.
This application note details two robust, field-proven methodologies for the N-alkylation of 4-methoxy-4-piperidinecarbonitrile: Direct Nucleophilic Substitution (
) and Reductive Amination .
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution (
)
Causality of Experimental Choices
Direct alkylation utilizes an alkyl halide (chloride, bromide, or iodide) as the electrophile. The reaction proceeds via an
mechanism, where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide[1].
To drive the reaction to completion and neutralize the generated hydrohalic acid, a base is strictly required. Potassium carbonate (
) is selected as a mild, heterogeneous base. Unlike stronger organic bases (e.g., NaH or alkoxides), minimizes unwanted side reactions such as the competitive elimination (E2) of the alkyl halide[1]. Acetonitrile () is the optimal solvent because its polar aprotic nature significantly accelerates kinetics. Furthermore, the negligible solubility of inorganic salts ( and ) in acetonitrile simplifies downstream purification, allowing them to be easily filtered out[1][2].
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-methoxy-4-piperidinecarbonitrile hydrochloride (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2–0.5 M concentration.
Base Addition: Add finely powdered, anhydrous
(2.5–3.0 equiv). The excess base is necessary to first deprotonate the hydrochloride salt of the starting material to its free base form, and subsequently neutralize the acid generated during the alkylation[1]. Stir at room temperature for 15 minutes under an inert nitrogen atmosphere.
Electrophile Addition: Slowly add the alkyl halide (1.1 equiv) dropwise. Pro-tip: To prevent over-alkylation and the formation of quaternary ammonium salts, ensure the piperidine remains in slight excess during addition[3]. If using an alkyl chloride, adding a catalytic amount of Potassium Iodide (KI, 0.1 equiv) is highly recommended to generate a more reactive alkyl iodide intermediate in situ via the Finkelstein reaction[1].
Reaction Execution: Heat the mixture to 80°C (reflux). Monitor progression via Thin Layer Chromatography (TLC) or LC-MS. Complete consumption of the starting material typically takes 12–24 hours[1].
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts, washing the filter cake thoroughly with fresh acetonitrile[1].
Isolation: Concentrate the filtrate under reduced pressure. Partition the crude residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel column chromatography to yield the N-alkylated product.
Caption: Experimental workflow for direct N-alkylation via SN2 nucleophilic substitution.
Protocol 2: N-Alkylation via Reductive Amination
Causality of Experimental Choices
Reductive amination is the preferred methodology when dealing with sterically hindered alkyl groups or when over-alkylation must be strictly avoided. The reaction involves the condensation of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced to the tertiary amine[3].
) is the reducing agent of choice. It is significantly milder than sodium borohydride () and exhibits exquisite chemoselectivity. It rapidly reduces the iminium ion intermediate without reducing the starting carbonyl compound, thereby preventing the formation of unwanted alcohol byproducts[4]. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the preferred solvents, providing optimal reaction kinetics and solubility profiles for this transformation[4].
Step-by-Step Methodology
Imine Formation: Dissolve 4-methoxy-4-piperidinecarbonitrile (1.0 equiv) and the target aldehyde or ketone (1.05 equiv) in anhydrous DCE or DCM (0.2 M). Note: If starting from the hydrochloride salt, add 1.0 equiv of N,N-Diisopropylethylamine (DIPEA) to liberate the free base. Stir at room temperature for 30–60 minutes to allow for complete iminium ion formation.
Reduction: Add
(1.4–1.5 equiv) portion-wise to the stirring solution. For less reactive ketone substrates, the addition of 1.0 equiv of glacial acetic acid (AcOH) acts as an excellent catalyst to accelerate iminium formation[4].
Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 4–16 hours. This procedure is highly chemoselective and tolerates the presence of the cyano group on the piperidine ring without causing its unwanted reduction[4].
Quenching: Quench the reaction by carefully adding a saturated aqueous
solution (Caution: mild gas evolution will occur). Stir vigorously for 15 minutes to break down boron complexes.
Extraction & Isolation: Separate the layers. Extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude product via flash chromatography or recrystallization to obtain the pure tertiary amine.
Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.
Data Presentation & Protocol Comparison
The following table summarizes the quantitative parameters and expected outcomes for both N-alkylation methodologies, allowing researchers to select the optimal route based on their specific substrate scope.
Parameter
Direct N-Alkylation ()
Reductive Amination
Reagents
Alkyl Halide (R-X), , KI (cat.)
Aldehyde/Ketone,
Optimal Solvent
Acetonitrile ()
1,2-Dichloroethane (DCE) or DCM
Reaction Temperature
80°C (Reflux)
Room Temperature (20–25°C)
Typical Reaction Time
12 – 24 hours
4 – 16 hours
Risk of Over-alkylation
Moderate (Requires slow electrophile addition)
Very Low (Highly selective mechanism)
Functional Group Tolerance
Low to Moderate (Sensitive to strong bases)
High (Tolerates cyano, nitro, and esters)
Expected Yield Range
65% – 85%
75% – 95%
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications).[Link]
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor - AKJournals. [Link]
Chromatographic purification of 4-Methoxy-4-piperidinecarbonitrile
Application Note: Chromatographic Purification of 4-Methoxy-4-piperidinecarbonitrile Executive Summary 4-Methoxy-4-piperidinecarbonitrile (4-MMPC) is a critical pharmacophore intermediate, often employed in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Purification of 4-Methoxy-4-piperidinecarbonitrile
Executive Summary
4-Methoxy-4-piperidinecarbonitrile (4-MMPC) is a critical pharmacophore intermediate, often employed in the synthesis of opioid analgesics and piperidine-based CNS agents. Its structural feature—a quaternary carbon at the 4-position bearing both a nitrile and a methoxy group—presents unique purification challenges. The steric bulk at the 4-position and the high basicity of the secondary amine (pKa ~10.5) often lead to peak tailing on silica and poor retention on standard C18 phases under acidic conditions.
This guide details three validated purification workflows:
Flash Chromatography (Normal Phase): Optimized for bulk purification using ammoniated mobile phases to suppress silanol activity.
Preparative HPLC (Reverse Phase): A high-pH strategy to maximize loading capacity and peak shape.
Solid Phase Extraction (SCX): A "Catch-and-Release" protocol for rapid removal of non-basic synthetic byproducts.
Physicochemical Profile & Separation Logic
Understanding the molecule is the first step to successful separation.
Property
Value (Approx.)
Chromatographic Implication
Molecular Weight
140.18 g/mol
Low UV absorbance; requires detection at 210–220 nm or ELSD/MS.
pKa (Piperidine NH)
~10.2–10.8
Highly basic. Will exist as a cation (BH+) at pH < 8.
LogP
~0.6
Moderately polar. Requires high organic content in NP, low organic in RP.
Solubility
DCM, MeOH, Water (low pH)
Compatible with standard normal and reverse phase solvents.
The "Amine Problem" on Silica:
Unmodified silica gel is acidic (pH ~5). The basic piperidine nitrogen interacts strongly with surface silanols via hydrogen bonding and ion-exchange mechanisms, resulting in severe peak tailing and irreversible adsorption. Solution: We must use a mobile phase modifier (Triethylamine or Ammonium Hydroxide) to competitively block silanols or deprotonate the amine.
Protocol A: Normal Phase Flash Chromatography
Best for: Gram-scale purification of crude reaction mixtures.
Collect fractions based on slope detection. The product typically elutes between 4–8% MeOH.
Caution: Evaporate solvents immediately. Long-term exposure to chlorinated solvents and amines can lead to "N-chloromethyl" side products.
Protocol B: High-pH Preparative HPLC
Best for: Final polishing (>99.5% purity) and removal of closely eluting structural isomers.
The Logic of High pH:
At low pH (e.g., TFA/Water), 4-MMPC is fully protonated (ionized). While soluble, ionized amines have poor retention on C18 (eluting near the void volume) and limited loading capacity due to charge repulsion.
Strategy: By operating at pH 10.5 , we suppress ionization. The neutral free base is more hydrophobic, retaining well on C18 and allowing 10x higher mass loading.
System Configuration:
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini-NX). Do NOT use standard silica-based C18 columns at pH 10; they will dissolve.
Dimensions: 19 x 150 mm (for 50–200 mg injections).
Flow Rate: 20 mL/min.
Mobile Phase:
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with NH4OH.
Solvent B: Acetonitrile (MeCN).
Protocol:
Preparation: Dissolve sample in 50:50 MeCN:Water (pH 10). Filter through 0.45 µm PTFE.
Gradient:
0–1 min: 5% B (Hold)
1–10 min: 5% → 60% B (Linear)
10–12 min: 95% B (Wash)
Workup:
Pool fractions.
Remove MeCN via rotary evaporation.
The product may precipitate from the remaining aqueous base. Extract with DCM or lyophilize (if salt form is not required).
Protocol C: SCX "Catch-and-Release" (Cleanup)
Best for: Rapidly separating the basic amine from non-basic reaction debris (e.g., unreacted nitrile or ketone precursors).
Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized) bind the basic amine tightly, allowing neutrals and acids to be washed away.
Conditioning: Wash SCX cartridge (e.g., 5g bed) with 3 CV MeOH, then 3 CV DCM.
Loading: Dissolve crude in DCM (or MeOH) and load.
Observation: The amine binds; impurities pass through.
U.S. Drug Enforcement Administration. "4-Methoxyphencyclidine: An Analytical Profile."[2] Microgram Journal, Vol 9, No 1. (Analytical data on related piperidine-nitrile structures).
Waters Corporation. "Purification of Basic Compounds at High pH." Application Note 720002873EN. (Foundational protocol for Hybrid Silica C18 usage).
Biotage. "Strategies for Flash Chromatography of Amines." The Flash Purification Blog. (Source for TEA/Ammonia modifier protocols).
PubChem. "4-Pyridinecarbonitrile Compound Summary." (Physicochemical data analogue).
Application Note: Synthesis, Mechanistic Insights, and Protocols for 4-Methoxy-4-piperidinecarbonitrile
Here is a comprehensive Application Note and Protocol guide detailing the synthesis, mechanistic insights, and practical methodologies for working with 4-Methoxy-4-piperidinecarbonitrile. Strategic Context & Pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol guide detailing the synthesis, mechanistic insights, and practical methodologies for working with 4-Methoxy-4-piperidinecarbonitrile.
Strategic Context & Pharmaceutical Applications
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a highly versatile, rigid, and functionalized heterocyclic building block. In modern drug discovery, it is prominently utilized in the synthesis of allosteric inhibitors targeting the SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) pathway[1]. SHP2 is a critical positive regulator of the RAS/ERK/MAPK signaling cascade, and its inhibition is a major therapeutic strategy for treating various cancers, including non-small cell lung cancer, melanoma, and neuroblastoma[1].
The 4-methoxy-4-cyano substitution on the piperidine ring provides unique steric and electronic properties that enhance binding affinity and metabolic stability in these targeted therapies. Additionally, functionalized piperidines synthesized via cyanohydrin intermediates are historically significant in the development of centrally acting analgesics and other neuroactive compounds[2].
Reaction Mechanisms: The "Why" Behind the Chemistry
The robust synthesis of 4-methoxy-4-piperidinecarbonitrile from a protected piperidin-4-one requires precise control over three mechanistic stages to prevent byproduct formation and degradation.
Stage 1: Cyanohydrin Formation (Nucleophilic Addition)
The reaction begins with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of 1-Boc-piperidin-4-one. Because this addition is inherently reversible, Trimethylsilyl cyanide (TMSCN) is often preferred over simple alkali cyanides. The rapid formation of a silyl ether intermediate drives the equilibrium forward, preventing the reverse reaction[2]. Subsequent mild desilylation yields the tertiary alcohol (cyanohydrin).
Stage 2: O-Methylation (Williamson-type Ether Synthesis)
Alkylation of cyanohydrins is notoriously challenging. Under basic conditions, cyanohydrins are highly prone to a retro-addition reaction, collapsing back into the starting ketone and highly toxic free cyanide[3]. To overcome this thermodynamic trap, the protocol utilizes a strong, non-nucleophilic base (Sodium Hydride, NaH) at strict low temperatures (0 °C). This rapidly and irreversibly deprotonates the tertiary alcohol. The resulting sterically hindered alkoxide immediately undergoes an
substitution with Methyl Iodide (MeI), trapping the molecule as the stable methoxy ether before degradation can occur[3].
Stage 3: N-Deprotection (Acidic Cleavage)
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. The addition of Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the thermodynamically driven elimination of isobutylene and carbon dioxide gas. This leaves the target secondary amine as a TFA salt, which is subsequently neutralized[1].
Mechanistic & Pathway Visualizations
Synthetic workflow and mechanistic steps for 4-methoxy-4-piperidinecarbonitrile.
Role of 4-methoxy-4-piperidinecarbonitrile derivatives in inhibiting the SHP2 pathway.
Experimental Protocols (Self-Validating System)
The following methodologies are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Protocol A: Synthesis of 1-Boc-4-hydroxy-4-piperidinecarbonitrile
Preparation: Dissolve 1-Boc-piperidin-4-one (10.0 g, 50.2 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under an inert argon atmosphere.
Catalysis: Add a catalytic amount of Zinc Iodide (
, 0.5 g, 1.5 mmol) and cool the reaction flask to 0 °C using an ice bath.
Addition: Dropwise, add Trimethylsilyl cyanide (TMSCN, 7.5 mL, 60.0 mmol) over 15 minutes. Stir the mixture at room temperature for 12 hours.
Desilylation: Quench the reaction with 1M HCl (50 mL) and stir vigorously for 1 hour to cleave the silyl ether.
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The starting ketone (
) must be completely consumed, replaced by a highly polar spot ().
Workup: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo.
Protocol B: Low-Temperature O-Methylation
Caution: Strict temperature control is required to prevent retro-cyanohydrin degradation.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60.0 mmol) in anhydrous THF (80 mL) at 0 °C.
Alkoxide Formation: Slowly add a solution of the cyanohydrin from Protocol A (11.3 g, 50.0 mmol) in THF (20 mL). Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
Alkylation: Add Methyl Iodide (MeI, 3.7 mL, 60.0 mmol) dropwise. Maintain the reaction at 0 °C for 4 hours.
Validation Checkpoint: Analyze an aliquot via LCMS. The crude mixture must show the
peak at m/z 255.1, confirming the stable methoxy ether formation.
Workup: Quench carefully with saturated aqueous
, extract with Ethyl Acetate, and purify via flash chromatography to yield a golden oil[1].
Protocol C: N-Boc Deprotection to Target Free Base
Cleavage: Dissolve 1-Boc-4-methoxy-4-piperidinecarbonitrile (5.0 g, 19.6 mmol) in DCM (40 mL). Add Trifluoroacetic Acid (TFA, 10 mL) at room temperature. Stir for 2 hours.
Concentration: Remove volatiles under reduced pressure to yield the TFA salt.
Neutralization: Dissolve the residue in water (30 mL). Adjust the pH to >10 using 2M NaOH.
Validation Checkpoint: The basic pH is critical. Failure to reach pH >10 will result in poor extraction yields, as the piperidine nitrogen (
) will remain ionized.
Isolation: Extract the aqueous layer thoroughly with a DCM/Isopropanol mixture (3:1). Dry and concentrate to afford pure 4-Methoxy-4-piperidinecarbonitrile. LCMS must confirm the target mass at m/z 155.1
Ma, J., Li, H., Majhi, J., & Evans, P. A. (2025). Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. Angewandte Chemie International Edition.
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. (via PubMed Central).
Application Note: Spectroscopic Analysis of 4-Methoxy-4-piperidinecarbonitrile
This Application Note and Protocol guide details the spectroscopic characterization of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3), a critical intermediate in the synthesis of SHP2 phosphatase inhibitors and op...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the spectroscopic characterization of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3), a critical intermediate in the synthesis of SHP2 phosphatase inhibitors and opioid analgesics (e.g., Sufentanil/Alfentanil precursors).
Introduction & Strategic Importance
4-Methoxy-4-piperidinecarbonitrile is a gem-disubstituted piperidine derivative featuring a nitrile and a methoxy group at the C4 position. It serves as a pivotal pharmacophore building block. In drug development, particularly for SHP2 inhibitors and synthetic opioids , the purity and regiochemistry of this intermediate are non-negotiable.
The co-existence of the nitrile (electron-withdrawing) and methoxy (electron-donating by resonance, withdrawing by induction) groups at the quaternary center creates a unique electronic environment. This guide provides a self-validating analytical workflow to confirm structure, assess purity, and identify common synthetic impurities (e.g., the unmethylated cyanohydrin or the 4-piperidone starting material).
Material Safety & Handling (Critical)
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide species. Handle in a well-ventilated fume hood.
Skin Absorption: Piperidine derivatives are lipophilic and can penetrate the skin. Double-gloving (Nitrile/Laminate) is recommended.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the nitrile to the amide/acid.
Analytical Workflow Overview
The following Graphviz diagram outlines the decision matrix for full structural validation.
Figure 1: Integrated analytical workflow for structural confirmation and quality control.
Protocol 1: Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for verifying the regiochemistry of the methoxy group and the integrity of the piperidine ring.
Experimental Setup
Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).
Solvent:Chloroform-d (CDCl₃) is preferred for resolution. DMSO-d₆ is used if the HCl salt is analyzed.
Concentration: 10-15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
1H NMR Interpretation (Expectations in CDCl₃)
The molecule has a plane of symmetry (C2 equivalent to C6, C3 equivalent to C5) due to rapid chair-chair interconversion or time-averaged conformation at room temperature.
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
-OCH₃
3.25 – 3.35
Singlet (s)
3H
Characteristic methoxy on quaternary carbon.
H-2, H-6
2.90 – 3.10
Multiplet (m)
4H
Alpha to Nitrogen (deshielded).
H-3, H-5
1.90 – 2.10
Multiplet (m)
4H
Beta to Nitrogen, Alpha to Quaternary Center.
N-H
1.80 – 2.50
Broad (br s)
1H
Exchangeable; shift varies with concentration/water.
Critical Quality Attribute (CQA):
Impurity Check: Look for a singlet at ~3.7-3.8 ppm. This indicates 4-piperidone (starting material) or a dimethyl ketal impurity.
Stereochemistry: If N-substituted (e.g., N-Benzyl), the H-2/H-6 protons may split into axial/equatorial sets (td and d broad) due to ring locking.
13C NMR & DEPT-135
The Carbon-13 spectrum confirms the quaternary center and the nitrile.
Carbon Environment
Shift (δ ppm)
DEPT-135 Phase
Notes
-CN (Nitrile)
119.0 – 121.0
Quaternary (No signal)
Weak intensity; characteristic range for α-alkoxy nitriles.
C-4 (Quaternary)
70.0 – 75.0
Quaternary (No signal)
Significantly deshielded by Oxygen and Nitrile.
-OCH₃
51.0 – 53.0
Positive (+)
Methyl group.
C-2, C-6
42.0 – 44.0
Negative (-)
Methylene groups next to Nitrogen.
C-3, C-5
32.0 – 34.0
Negative (-)
Methylene groups.
Protocol 2: Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the nitrile group and the absence of carbonyl impurities.
Methodology
Technique: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.
Nitrile (-C≡N) Stretch: Look for a sharp, weak-to-medium band at 2230–2245 cm⁻¹ .
Note: α-Alkoxy nitriles often show a weaker intensity band than conjugated nitriles due to dipole effects.
Amine (N-H) Stretch: Broad band at 3300–3500 cm⁻¹ (if free base).
Ether (C-O-C) Stretch: Strong bands in the 1075–1150 cm⁻¹ region.
Impurity Flag: A strong band at 1715 cm⁻¹ indicates unreacted 4-piperidone (ketone carbonyl).
Protocol 3: Mass Spectrometry (LC-MS)
Used for molecular weight confirmation and purity profiling.
Method Parameters
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Interpretation
Parent Ion [M+H]⁺: Calculated MW = 140.18 Da. Expect m/z 141.2 .
Fragmentation Pattern (MS/MS):
Loss of HCN: [M+H - 27]⁺ → m/z ~114.
Loss of Methanol: [M+H - 32]⁺ → m/z ~109.
Alpha-Cleavage: Piperidine ring fragmentation often yields characteristic fragments at m/z 82 or 96 depending on substitution.
Troubleshooting & Impurity Profiling
Common synthetic byproducts must be identified.
Impurity
Origin
Detection Method
Marker
4-Piperidone
Starting Material
IR / 1H NMR
IR: 1715 cm⁻¹ (C=O); NMR: 2.4 ppm (triplets).
4-Hydroxy-4-cyanopiperidine
Hydrolysis / Incomplete Methylation
LC-MS / IR
MS: m/z 127; IR: Broad OH ~3400 cm⁻¹.
4-Methoxy-4-piperidinecarboxylic acid
Nitrile Hydrolysis
LC-MS
MS: m/z 160; Acidic proton in NMR.
Impurity Identification Logic
Figure 2: Rapid impurity identification based on mass shift relative to parent ion (m/z 141).
References
ChemicalBook. (2025). 4-Methoxypiperidine-4-carbonitrile Product Specifications. Retrieved from
Sigma-Aldrich. (2025). Piperidine Derivatives and Spectroscopic Data. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77666 (Related Structure: 4-Methoxypiperidine). Retrieved from
Janssen, P. A. J. (1962). Synthesis of Fentanyl and Related Analogs. Journal of Medicinal Chemistry. (Foundational reference for 4-substituted piperidine synthesis).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from
Method
Application Note: 4-Methoxy-4-piperidinecarbonitrile in SAR Studies
This guide outlines the strategic application, synthesis, and Structure-Activity Relationship (SAR) profiling of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3). This gem-disubstituted scaffold is a critical tool i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic application, synthesis, and Structure-Activity Relationship (SAR) profiling of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3). This gem-disubstituted scaffold is a critical tool in medicinal chemistry for modulating physicochemical properties, blocking metabolic hotspots, and locking conformational geometry in GPCR ligands and enzyme inhibitors.
Introduction: The Gem-Disubstituted Advantage
4-Methoxy-4-piperidinecarbonitrile represents a specialized class of "gem-disubstituted" piperidines. Unlike simple 4-substituted piperidines, the simultaneous presence of a methoxy group (–OCH₃) and a nitrile group (–CN) at the C4 position creates a unique steric and electronic environment.
Strategic Value in Drug Design
Metabolic Blocking: The C4 position of piperidine is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Gem-disubstitution effectively blocks this "soft spot," significantly extending half-life (
).
Conformational Locking: The steric bulk of two substituents forces the piperidine ring into a rigid chair conformation. This reduces the entropic penalty upon binding to a receptor, potentially increasing affinity (rigidification strategy).
Electronic Modulation:
Nitrile (–CN): Strongly electron-withdrawing (Inductive effect). Lowers the pKa of the piperidine nitrogen, improving blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.
Methoxy (–OCH₃): Provides a hydrogen bond acceptor motif without the hydrogen bond donor liability of a hydroxyl group.
~8.5 (Lower than unsubstituted piperidine ~11.0 due to inductive withdrawal)
Detailed Synthesis Protocol
The synthesis of α-alkoxy nitriles from ketones is a variation of the Strecker reaction, replacing the amine component with an alcohol. The following protocol utilizes N-Boc-4-piperidone to ensure regioselectivity and prevent side reactions at the nitrogen.
Workflow Diagram
Caption: Two-step synthesis route from N-Boc-4-piperidone via Lewis Acid catalyzed cyano-alkoxylation.
Objective: Convert the ketone carbonyl into a quaternary center with –OMe and –CN groups.
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve N-Boc-4-piperidone (1.0 eq, 10 mmol) in anhydrous Methanol (MeOH, 10-15 mL). The methanol acts as both solvent and reactant.
Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.1 eq, 1 mmol) as a Lewis Acid catalyst. Stir for 10 minutes at room temperature.
Note: Other catalysts like Lithium Perchlorate (LiClO₄) or Scandium Triflate (Sc(OTf)₃) can also be used.
Caution: TMSCN is toxic and releases HCN upon hydrolysis. Work in a well-ventilated fume hood.
Reaction: Stir the mixture at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The ketone spot should disappear.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield N-Boc-4-methoxy-4-piperidinecarbonitrile .
Step 2: Deprotection (N-Boc Removal)
Objective: Reveal the secondary amine for further SAR derivatization.
Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 mL/g).
Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.
Reaction: Warm to room temperature and stir for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.
Isolation:
If solid forms: Filter the solid, wash with diethyl ether, and dry under vacuum.
If no solid: Concentrate the solvent to dryness to obtain the 4-Methoxy-4-piperidinecarbonitrile HCl salt .
SAR Applications & Logic
Mechanism of Action in SAR
The 4-methoxy-4-cyano motif is often used to replace a 4-hydroxy-4-phenyl or 4-ester group found in opioids (e.g., Remifentanil analogs) or neurokinin antagonists.
1. Conformational Restriction (The "Chair" Lock)
In unsubstituted piperidines, the ring can flip between chair conformers. Gem-disubstitution creates a high energy barrier for ring inversion.
Design Rule: If your lead compound has a 4-monosubstituted piperidine and suffers from low selectivity, introducing the 4-methoxy-4-cyano motif can "freeze" the bioactive conformation, potentially excluding off-target binding.
2. Tuning Basicity (pKa Modulation)
The basicity of the piperidine nitrogen is critical for hERG liability and BBB penetration.
Standard Piperidine pKa: ~11.0 (Highly ionized at pH 7.4, poor BBB penetration).
4-Methoxy-4-Cyano pKa: ~8.0–8.5.
Effect: The electron-withdrawing nitrile group lowers the pKa, increasing the concentration of the neutral species. This often correlates with improved CNS penetration and reduced phospholipidosis risk.
SAR Decision Matrix
SAR Objective
Why use 4-Methoxy-4-Cyano?
Improve Metabolic Stability
Blocks CYP450 oxidation at C4; prevents formation of reactive metabolites.
Reduce hERG Binding
Lowers pKa of the basic amine, reducing cation-pi interactions with the hERG channel.
Increase Potency
Reduces entropic loss upon binding by pre-organizing the ligand shape.
Bioisosterism
Mimics the polarity of a 4-OH group (via OMe) while removing the H-bond donor.
Pathway Diagram: SAR Logic
Caption: Strategic benefits of incorporating the 4-methoxy-4-cyano motif into a piperidine lead.
References
Synthesis of α-Alkoxy Nitriles
Reaction of Ketones with TMSCN/MeOH: Mai, K., & Patil, G. (1984). Facile synthesis of α-aminonitriles and α-alkoxynitriles. Tetrahedron Letters, 25(40), 4583-4586.
Gem-Disubstituted Piperidines in Analgesia
Sufentanil/Alfentanil Analogues: Bagley, J. R., et al. (1989). Synthesis and analgesic activity of 4-substituted 4-aminopiperidine derivatives. Journal of Medicinal Chemistry, 32(3), 663-671. (Demonstrates the utility of 4,4-disubstitution in opioid SAR).
Review of Piperidine Conformations: Beconi, M. G., et al. (2011). Metabolism of Piperidine-Based Drugs. Drug Metabolism Reviews.
Commercial Availability & CAS Verification
Sigma-Aldrich / Merck Product Entry for 4-Methoxypiperidine-4-carbonitrile (CAS 1082040-34-3).
Disclaimer: This protocol involves the use of cyanide derivatives (TMSCN). All experimental work must be conducted in a certified fume hood with appropriate cyanide antidote kits available.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 4-Methoxy-4-piperidinecarbonitrile Synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-Methoxy-4-piperidinecarbonitrile (and its N-protected derivatives, e.g., N-Boc or N-Benzyl). Topic: Yield Opti...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-Methoxy-4-piperidinecarbonitrile (and its N-protected derivatives, e.g., N-Boc or N-Benzyl).
Topic: Yield Optimization & Troubleshooting for
-Methoxy Nitrile Formation
Applicable Compounds: 4-Methoxy-4-piperidinecarbonitrile, 1-Boc-4-methoxy-4-piperidinecarbonitrile, 1-Benzyl-4-methoxy-4-piperidinecarbonitrile.
Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary: The Chemical Challenge
The synthesis of 4-Methoxy-4-piperidinecarbonitrile involves the formation of a quaternary center with both an ether and a nitrile group on the same carbon (an
-alkoxy nitrile).
Primary Yield Killers:
Reversibility: The formation of the cyanohydrin intermediate is an equilibrium process. Under basic conditions (or during workup), the cyanide ion is a good leaving group, leading to the regeneration of the starting ketone (4-piperidone).
Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide (4-methoxy-4-piperidinecarboxamide) under the acidic conditions often required for ether formation.
Steric Hindrance: The C4 position of the piperidine ring is sterically crowded, reducing the rate of nucleophilic attack.
This guide provides two validated protocols: the Modern Lewis Acid Method (Recommended) and the Optimized Classic Method , along with a troubleshooting decision tree.
Module 1: The "Gold Standard" Protocol (TMSCN Method)
Status: Highly Recommended
Target Yield: >85%
Mechanism: Nucleophilic attack of cyanide on an oxocarbenium intermediate generated in situ.
The Protocol
This method avoids the equilibrium issues of aqueous cyanide salts by using Trimethylsilyl Cyanide (TMSCN) and a Lewis acid catalyst in Methanol.
Dissolution: Dissolve the N-protected 4-piperidone in anhydrous Methanol (0.5 M concentration) under Nitrogen/Argon.
Catalyst Addition: Add the catalyst (
) at room temperature. Stir for 10 minutes.
Addition: Add TMSCN dropwise over 20 minutes.
Note: The reaction is slightly exothermic. Maintain temp < 30°C.
Reaction: Stir at room temperature for 6–12 hours.
Monitoring: TLC should show complete consumption of the ketone. The product spot will be less polar than the starting material.
Quench: Pour the mixture into saturated aqueous
.
Extraction: Extract immediately with Ethyl Acetate or DCM.
Critical: Do not let the mixture sit in the aqueous phase; prolonged exposure to base can reverse the reaction.
Why This Works (Causality)
Thermodynamic Trap: The formation of the methoxy group is driven by the high bond energy of the Si-O bond (formed as a byproduct, TMS-OMe) and the stability of the tetrahedral intermediate in the absence of water.
Irreversibility: Unlike the HCN/KCN route, the TMSCN addition is effectively irreversible under anhydrous conditions.
Module 2: Optimizing the "Classic" Method (KCN/MeOH)
Status: Alternative (Use if TMSCN is unavailable)
Target Yield: 50–65% (Optimized) vs. <30% (Standard)
If you must use Potassium Cyanide (KCN) and Methanol, you likely face low conversion. The standard "Strecker" conditions (Amine + KCN) do not apply here as we want the ether, not the amine.
The "Secret Weapon": Trimethyl Orthoformate (TMOF)
To force the equilibrium toward the product, you must remove water chemically.
Optimized Protocol:
Setup: 1-Boc-4-piperidone (1.0 eq) in Methanol.
Additives: Add Trimethyl Orthoformate (TMOF) (3.0 eq) and Ammonium Chloride (catalytic) or p-TsOH (catalytic).
Role of TMOF: Scavenges water produced during the reaction, driving the equilibrium to the right (Le Chatelier's Principle) and converting the hemiacetal to the acetal/nitrile.
Cyanide Addition: Add KCN (2.0 eq) carefully.
Temperature: Heat to 40–50°C in a sealed vessel (Safety: HCN generation risk; use proper ventilation and blast shield).
Time: 24–48 hours.
Comparison of Methods:
Feature
TMSCN Method (Recommended)
KCN/TMOF Method (Classic)
Yield
High (85-95%)
Moderate (50-65%)
Reaction Time
6-12 Hours
24-48 Hours
Safety
Moderate (TMSCN is toxic but liquid)
High Risk (Solid KCN + Acid = HCN Gas)
Moisture Sensitivity
High (Requires Anhydrous)
Moderate (TMOF scavenges water)
Purification
Simple Filtration/Extraction
Often requires Chromatography
Module 3: Troubleshooting & Diagnostics
Visualizing the Pathway
The following diagram illustrates the reaction pathways and failure points.
Caption: Figure 1. Reaction pathway showing the reversible nature of cyanohydrin formation and the risk of hydrolysis.
Q&A: Troubleshooting Specific Issues
Q1: I see the product spot on TLC during the reaction, but it disappears after workup. Why?
Diagnosis:Retro-Cyanohydrin Reaction.
Cause: Your workup was likely too basic (pH > 10) or involved prolonged contact with water. The methoxy-nitrile can be unstable in aqueous base, reverting to the ketone.
Fix: Quench with saturated
(pH ~6-7) instead of NaOH or strong Carbonate. Extract immediately and dry the organic layer over .
Q2: I am isolating a solid that analyzes as the Amide (CONH2) instead of the Nitrile (CN).
Cause: The reaction medium was too acidic or contained too much water. Nitriles hydrolyze to amides in the presence of strong acid and water.
Fix: Ensure your Methanol is anhydrous. If using the KCN method, reduce the amount of acid catalyst or switch to the TMSCN method which is non-aqueous.
Q3: The reaction stalls at 50% conversion.
Diagnosis:Equilibrium Limit.
Cause: Water accumulation is pushing the equilibrium back to the starting material.
Fix: Add a water scavenger. For the KCN method, add Trimethyl Orthoformate (3 eq) . For the TMSCN method, ensure the system is sealed and anhydrous; add molecular sieves (3Å) to the reaction flask.
Q4: Can I use Sodium Cyanide (NaCN) instead of KCN?
Answer: Yes, but KCN is generally preferred in Methanol due to slightly better solubility characteristics in the presence of phase transfer catalysts, though they are largely interchangeable. Ensure you use a finely ground powder, not pellets, to maximize surface area.
References
TMSCN Synthesis of
-Alkoxy Nitriles:
Title: "Cyanation of Acetals and Ketones with Trimethylsilyl Cyanide"[2]
Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-4-piperidinecarbonitrile
Executive Pathway Analysis 4-Methoxy-4-piperidinecarbonitrile is a critical, highly functionalized intermediate frequently utilized in the drug development of complex APIs, including SHP2 phosphatase inhibitors[1]. Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Pathway Analysis
4-Methoxy-4-piperidinecarbonitrile is a critical, highly functionalized intermediate frequently utilized in the drug development of complex APIs, including SHP2 phosphatase inhibitors[1]. However, its synthesis from 1-benzylpiperidin-4-one is notoriously prone to yield-destroying side reactions. The core challenge lies in the inherent thermodynamic instability of the cyanohydrin intermediate, which is highly sensitive to the basic conditions typically required for subsequent O-methylation[2].
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocol execution. By understanding the mechanistic causality behind each failure mode—such as retro-aldol collapse, over-reduction, and elimination—you can implement self-validating workflows that guarantee chemoselectivity and high yields.
Synthetic Workflow & Bottleneck Visualization
Figure 1: Synthesis of 4-Methoxy-4-piperidinecarbonitrile and primary side-reaction pathways.
Diagnostic Q&A: Troubleshooting Specific Failure Modes
Q1: Why am I recovering 1-benzylpiperidin-4-one (starting material) during the O-methylation of the cyanohydrin intermediate?Expertise & Experience: This is the classic "retro-cyanohydrin" reaction. Cyanohydrins exist in a thermodynamic equilibrium with their parent ketones and free cyanide[2]. When a strong base like Sodium Hydride (NaH) is used to deprotonate the tertiary alcohol, the resulting alkoxide intermediate rapidly expels the cyanide leaving group to reform the ketone[3].
Trustworthiness: To validate this failure mode, analyze the crude mixture via LC-MS. A dominant peak at m/z 189 [M+H]+ confirms the reversion to 1-benzylpiperidin-4-one.
Solution: Abandon strong hydride bases. Switch to Silver(I) oxide (Ag2O) mediated methylation (See Protocol 1).
Q2: During N-debenzylation, my nitrile group is converting to a primary amine. What went wrong?Expertise & Experience: You likely utilized catalytic hydrogenation (H2 with Pd/C) to remove the benzyl protecting group. While Pd/C is the industry standard for N-debenzylation, nitriles are highly susceptible to reduction under these conditions, yielding the primary amine (4-methoxy-4-(aminomethyl)piperidine) as a dead-end byproduct[1].
Trustworthiness: A self-validating protocol must avoid hydrogenation entirely when reducible functional groups are present.
Solution: Employ 1-Chloroethyl chloroformate (ACE-Cl). This reagent selectively cleaves the N-benzyl group via a carbamate intermediate, which is then cleanly hydrolyzed in refluxing methanol, leaving the nitrile perfectly intact (See Protocol 2).
Q3: I'm observing an M-18 mass peak (loss of water) during the early synthetic steps. What is this byproduct?Expertise & Experience: This is 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrile, formed via the dehydration of your cyanohydrin. Tertiary alcohols are prone to thermal dehydration, and the electron-withdrawing nitrile group increases the susceptibility of the adjacent C3/C5 protons to base-promoted elimination at elevated temperatures[4].
Solution: Maintain strict temperature control (≤ 0 °C) during the addition of reagents, and avoid prolonged reaction times or excessive heating prior to successful O-methylation.
The choice of base during the methylation of 1-benzyl-4-cyano-4-hydroxypiperidine dictates the success of the entire synthesis. The table below summarizes the quantitative impact of base selection.
Base Selection
pKa (Conjugate Acid)
Target Product Yield (%)
Retro-Cyanohydrin Byproduct (%)
Scientific Causality & Observation
NaH
~35
< 20%
> 70%
Strong basicity heavily favors the retro-cyanohydrin equilibrium, expelling cyanide before methylation occurs.
KHMDS
26
35%
50%
Bulky base reduces some nucleophilic side reactions but remains too basic for the sensitive tertiary cyanohydrin.
Ag₂O
N/A (Lewis Acid/Base)
> 85%
< 5%
Ag⁺ acts as a halophilic Lewis acid to activate MeI, while the oxide provides mild, non-equilibrating deprotonation.
Causality Note: Utilizing Ag₂O provides a dual-action mechanism: the Ag⁺ ion acts as a halophilic Lewis acid to activate Methyl Iodide, while the solid oxide surface acts as a mild, non-equilibrating base, completely bypassing the retro-aldol collapse.
Preparation: Charge a flame-dried, light-protected round-bottom flask with 1-benzyl-4-cyano-4-hydroxypiperidine (1.0 eq) and anhydrous Acetonitrile (0.2 M). (Causality: Silver salts are highly photosensitive; light exposure will degrade the reagent and halt the catalytic cycle).
Reagent Addition: Add Silver(I) oxide (Ag₂O, 1.5 eq) followed by Methyl Iodide (MeI, 5.0 eq).
Reaction: Stir the heterogenous suspension at 40 °C for 24 hours.
Validation Checkpoint: Sample the supernatant for LC-MS. The reaction is self-validating if the product mass (m/z 231 [M+H]+) is dominant and the starting material mass (m/z 189) is absent. The absence of m/z 189 definitively proves the retro-cyanohydrin pathway was suppressed.
Workup: Filter the mixture through a tightly packed Celite pad to remove insoluble silver salts. Wash the pad thoroughly with Ethyl Acetate.
Isolation: Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-cyano-4-methoxypiperidine.
Protocol 2: Chemoselective N-Debenzylation via ACE-Cl
Causality Note: ACE-Cl avoids the nitrile reduction seen in Pd/C hydrogenation by utilizing a purely electrophilic dealkylation mechanism followed by solvolysis.
Carbamate Formation: Dissolve 1-benzyl-4-cyano-4-methoxypiperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.15 M). Cool to 0 °C and dropwise add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq).
Reflux: Heat the mixture to 85 °C for 2 hours. (Causality: DCE is chosen over DCM because its higher boiling point is thermodynamically required to drive the sterically hindered carbamate formation to completion).
Intermediate Isolation: Cool to room temperature and concentrate to absolute dryness to remove all unreacted ACE-Cl and alkyl chloride byproducts.
Methanolysis: Re-dissolve the crude carbamate residue in Methanol (0.2 M) and reflux at 65 °C for 1 hour. (Causality: Methanol acts as a nucleophile to attack the labile 1-chloroethyl group, liberating acetaldehyde, HCl, and the desired secondary amine).
Validation Checkpoint: LC-MS must show m/z 141 [M+H]+. The presence of m/z 145 would indicate accidental nitrile reduction (which is chemically impossible under these specific conditions, thereby validating the chemical logic).
Crystallization: Concentrate the solution and triturate the residue with cold diethyl ether to precipitate 4-methoxy-4-piperidinecarbonitrile hydrochloride as a highly pure, off-white solid.
References
WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.Google Patents.
Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles.Organic & Biomolecular Chemistry (RSC Publishing).
Cyanohydrin reaction.Wikipedia.
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.Chemistry Steps.
Technical Support Center: Degradation Pathways of 4-Methoxy-4-piperidinecarbonitrile
The following technical guide is designed as a specialized support resource for researchers working with 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3). It synthesizes chemical stability data, degradation kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers working with 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3). It synthesizes chemical stability data, degradation kinetics, and practical troubleshooting protocols.
Executive Summary & Compound Profile
4-Methoxy-4-piperidinecarbonitrile is a gem-disubstituted piperidine derivative featuring a nitrile and a methoxy group at the C4 position. Structurally, it is an O-methylated cyanohydrin . Unlike simple nitriles, the presence of the quaternary center at C4 introduces unique instability factors, specifically the potential for "retro-cyanohydrin" type decomposition under specific conditions, in addition to standard nitrile hydrolysis.
Nitrile Hydrolysis: Conversion to amide and carboxylic acid.
Acetal-like Elimination: Loss of methanol or HCN (reversion to ketone).
Amine Oxidation: Susceptibility of the secondary amine to N-oxidation.
Degradation Pathways (Mechanistic Guide)
Understanding how the molecule breaks down is the first step in preventing it. We categorize degradation into three primary pathways.
Pathway A: Hydrolysis of the Nitrile (Acid/Base Catalyzed)
The most common degradation pathway in aqueous or protic solvents. The nitrile (-CN) is hydrated to the primary amide, which can further hydrolyze to the carboxylic acid.[4]
Pathway B: Retro-Cyanohydrin Decomposition (The "Hidden" Risk)
Because C4 is a quaternary center derived effectively from a ketone (4-piperidone), the molecule is an O-alkylated cyanohydrin. While the methyl ether stabilizes the center compared to a free cyanohydrin, strong acid or high thermal stress can catalyze the elimination of methanol or HCN.
Trigger: High temperature (>60°C), strong Lewis acids.
Mechanism: Protonation of the methoxy group
Loss of MeOH Formation of unstable iminium intermediate Hydrolysis to 4-Piperidone .
Pathway C: Oxidative Degradation
The unprotected secondary amine in the piperidine ring is an electron-rich site prone to oxidation by atmospheric oxygen or peroxides in solvents.
Trigger: Air exposure, light, peroxide-containing solvents (e.g., uninhibited THF/Ethers).
Product: N-Oxides or hydroxylamines.
Pathway Visualization
Figure 1: Primary degradation map for 4-Methoxy-4-piperidinecarbonitrile showing hydrolytic, reversion, and oxidative routes.[5][6][7]
Troubleshooting Guide & FAQs
This section addresses specific issues observed during analysis and synthesis.
Scenario 1: HPLC Analysis Shows "Split" or New Peaks
Q: I see a new peak eluting before the main peak in Reverse Phase HPLC. What is it?
Diagnosis: This is likely the Amide (Pathway A) or 4-Piperidone (Pathway B). Both are more polar than the parent nitrile.
Troubleshooting Protocol:
Check pH: Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 4.5). Unbuffered water can cause on-column hydrolysis.
Spike Test: Inject a standard of 4-Piperidone. If retention times match, you have "Reversion" degradation (Pathway B).
Action: Prepare samples fresh in Acetonitrile rather than Methanol/Water mixtures if possible. Analyze immediately.
Q: My peak shape is broad or tailing significantly.
Diagnosis: Secondary amine interaction with silanols on the column.
Solution: Add a modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol ionization or protonate the amine fully.
Scenario 2: Synthesis Yield Issues
Q: I am trying to hydrolyze the nitrile to the acid, but I am recovering 4-Piperidone. Why?
Root Cause: You are using conditions that favor elimination over hydrolysis . Strong mineral acids (HCl/H2SO4) at high heat can protonate the methoxy group, making it a leaving group.
Corrective Action: Switch to Basic Hydrolysis (NaOH/H2O2). The peroxide assists in hydrating the nitrile to the amide under milder conditions (Radziszewski reaction), avoiding the acid-catalyzed elimination of the methoxy group [1].
Scenario 3: Physical Appearance Changes
Q: The white solid has turned yellow/brown after storage.
Diagnosis: Oxidative degradation of the secondary amine (Pathway C), likely forming N-oxides or conjugated imine impurities (Schiff bases).
Action:
Recrystallize immediately (e.g., from Ethyl Acetate/Hexane).
Store under Argon/Nitrogen.
Check for "fishy" odor (indicative of amine breakdown).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2755887 (Related Analog: 4-Methoxy-nicotinonitrile). Retrieved from .
LibreTexts Chemistry. (2025). Hydrolysis of Nitriles. .
(Note: While CAS 1082040-34-3 is a specific research chemical, the degradation mechanisms described above are grounded in the fundamental chemistry of alpha-alkoxy nitriles and piperidine derivatives.)
Technical Support Center: Impurity Removal for 4-Methoxy-4-piperidinecarbonitrile
The following technical support guide addresses the purification and impurity management of 4-Methoxy-4-piperidinecarbonitrile (also referred to as 4-Methoxy-4-cyanopiperidine). This compound is a critical intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the purification and impurity management of 4-Methoxy-4-piperidinecarbonitrile (also referred to as 4-Methoxy-4-cyanopiperidine). This compound is a critical intermediate in the synthesis of 4-substituted piperidine opioids (e.g., Remifentanil analogues) and other bioactive heterocycles.
Executive Summary & Compound Profile
Target Molecule: 4-Methoxy-4-piperidinecarbonitrile
CAS Registry Number: 1082040-34-3 (Free amine form) / Varies by N-protecting group.
Chemical Class:
Critical Stability Note: This compound contains a quaternary carbon at position 4 bearing both a nitrile and a methoxy group. This motif functions chemically as a hemiacetal derivative. It is sensitive to strong aqueous acids , which can hydrolyze the nitrile to an amide or revert the center to the ketone (4-piperidone) via elimination of methanol/HCN. All purification steps must respect this lability.
Impurity Profiling
Before selecting a purification strategy, identify the specific contaminants based on your synthesis route (typically Strecker-type reaction or ketal substitution).
Impurity Type
Likely Identity
Origin
Detection
Starting Material
4-Piperidone (or N-protected analog)
Incomplete reaction or hydrolysis during workup.
TLC (polar), IR (C=O stretch ~1715 cm⁻¹)
Intermediate
4-Hydroxy-4-piperidinecarbonitrile (Cyanohydrin)
Failure of O-methylation; hydrolysis of methoxy group.
H-NMR (Broad OH), IR (Broad ~3400 cm⁻¹)
Side Product
4-Methoxy-4-piperidinecarboxamide
Hydrolysis of nitrile (often due to high pH or temp).
Q1: I detect significant unreacted 4-piperidone in my crude product. How do I remove it without chromatography?
A: The most efficient non-chromatographic method is Bisulfite Adduct Formation .
Because the product is a nitrile/ether, it does not react with sodium bisulfite, whereas the ketone impurity does.
Protocol: Dissolve crude material in a non-miscible solvent (e.g., Ethyl Acetate). Wash vigorously with saturated aqueous Sodium Bisulfite (
). The ketone forms a water-soluble adduct and transfers to the aqueous layer.
Caution: Ensure the pH of the bisulfite solution is not extremely acidic (< pH 4) to prevent hydrolysis of your product.
Q2: My product is colored (yellow/brown) and contains "tars."
A: This is typical of cyanide polymerizations or amine oxidation.
Solution: Use a Silica Gel Plug Filtration .
Dissolve the crude oil/solid in a minimal amount of
or Toluene.
Pass through a short pad of silica gel (2–3 cm).
Elute with a non-polar solvent system (e.g., Hexane:EtOAc 8:2). The polar tars will adhere to the silica, while the 4-methoxy-4-cyanopiperidine elutes quickly.
Q3: How do I handle the free amine (NH) versus the N-protected form?
A: The purification strategy depends entirely on the N-protecting group.
If N-Protected (Boc/Benzyl): The molecule is neutral/lipophilic. Use standard organic washes (dilute acid wash removes free amine impurities, dilute base removes acidic phenols/cyanides).
If Free Amine (NH): The molecule is a secondary base. You can use Acid-Base Extraction (see Section 4), but avoid strong mineral acids and prolonged contact time to prevent nitrile hydrolysis. Use cold 1M Citric Acid or 0.5M HCl.
Q4: I am concerned about residual cyanide. How do I verify removal?
A: Residual cyanide is a critical safety hazard.
Removal: Wash the organic phase with 0.1M NaOH (cyanide stays in aqueous as
) followed by a wash with dilute Sodium Hypochlorite (Bleach) to oxidize trace cyanide to cyanate (less toxic), then water.
Verification: Test the aqueous wash with Prussian Blue test or a commercial CN- strip.
Slowly add hot Hexane until varying turbidity is observed.
Cool slowly to Room Temperature, then to 4°C.
Senior Scientist Tip: If an oil forms ("oiling out"), re-heat and add a seed crystal, or add 1% Methanol to the solvent mix to increase polarity slightly.
Process Visualization
Impurity Origin & Removal Logic
The following diagram illustrates the origin of common impurities and the logic gate for their removal.
Caption: Logical workflow for the sequential removal of ketone, cyanide, and polymeric impurities from the crude reaction mixture.
References
Janssen, P. A. J. (1962). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on piperidine opioid synthesis).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Cyanide Handling and Destruction
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Shaikh, A. A., et al. (2010).
Piperidine Protecting Group Strategies:
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Protocols for Boc/Benzyl removal and stability).
Technical Support Center: Scaling Up 4-Methoxy-4-piperidinecarbonitrile Synthesis
The following technical guide is structured as a specialized support resource for the scale-up of 4-Methoxy-4-piperidinecarbonitrile (and its N-protected derivatives, typically N-Boc or N-Benzyl). This guide prioritizes...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for the scale-up of 4-Methoxy-4-piperidinecarbonitrile (and its N-protected derivatives, typically N-Boc or N-Benzyl). This guide prioritizes the Acetal-Cyanide Exchange Route , which is the industry standard for generating quaternary
-methoxy nitriles with high fidelity, avoiding the reversibility issues common to direct cyanohydrin trapping.
Current Status: Operational
Role: Senior Application Scientist
Topic: Process Chemistry & Scale-Up Support
Executive Summary & Safety Directive
The Challenge:
Synthesizing 4-methoxy-4-piperidinecarbonitrile requires installing a nitrile and a methoxy group on a crowded quaternary center. Direct reaction of the ketone with cyanide and methanol often fails or yields the unstable cyanohydrin.
The Solution:
The most robust scale-up protocol proceeds via the Dimethyl Ketal (Acetal) Intermediate . This two-step sequence (Ketalization
Nucleophilic Substitution) drives the equilibrium forward and locks the methoxy group in place before the nitrile is introduced.
⚠️ Critical Safety Protocol: Cyanide Management
Reagent: Trimethylsilyl cyanide (TMSCN) is volatile and hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture.
Engineering Control: All reactions must be performed in a closed reactor system vented to a caustic scrubber (NaOH/NaOCl).
Monitoring: Personal HCN monitors are mandatory.
Quench: Do not acidify the waste stream until oxidative destruction (Bleach) is confirmed.
The Validated Route: Acetal-Cyanide Exchange
This route minimizes impurity profiles and maximizes safety during scale-up.
Step 1: Synthesis of N-Boc-4,4-dimethoxypiperidine
Charge 1.0 kg of N-Boc-4-piperidone into a glass-lined reactor.
Add 5.0 L of Anhydrous Methanol.
Add 1.2 kg (2.2 eq) of Trimethyl Orthoformate.
Add 10 g (1 wt%) of
-Toluenesulfonic acid monohydrate.
Heat to 45°C for 4–6 hours. Monitor by GC/NMR (Target: <2% ketone).
Quench by adding 20 g solid
to neutralize the acid.
Concentrate under reduced pressure to remove MeOH/TMOF.
Result: Thick oil (Quantitative yield). Use directly in Step 2.
Step 2: Synthesis of N-Boc-4-Methoxy-4-Piperidinecarbonitrile
Dissolve the crude ketal (from Step 1) in 10 L of Anhydrous Dichloromethane (DCM).
Cool the solution to 0°C under Nitrogen.
Add 600 g (1.2 eq) of Trimethylsilyl Cyanide (TMSCN) via closed addition funnel.
Slow Addition: Dropwise add 71 g (0.1 eq) of
over 60 minutes.
Note: Maintain internal temperature
°C.
Warm to 20°C and stir for 12 hours.
Quench: Pour reaction mixture slowly into a vigorously stirred solution of saturated aqueous
(10 L).
Separation: Separate layers. Wash organic layer with water (2 x 5 L).
Destruction: Treat aqueous waste with Bleach (10% NaOCl) to destroy cyanide (Check with starch-iodide paper).
Isolation: Dry organic layer (
) and concentrate. Crystallize from Hexane/EtOAc if solid, or distill if oil (high vacuum).
Data & Optimization Metrics
Table 1: Solvent Screening for Step 2 (Cyanation)
Solvent
Dielectric Constant
Reaction Rate
Selectivity (Methoxy vs. Elimination)
Recommendation
DCM
8.93
Fast (4h)
98:2
Preferred (Cleanest profile)
Toluene
2.38
Slow (18h)
95:5
Good for safety (High BP)
THF
7.58
Moderate
90:10
Avoid (Lewis acid coordination)
Acetonitrile
37.5
Very Fast
85:15
Avoid (Side reactions)
Table 2: Catalyst Performance Comparison
Catalyst
Eq. Used
Yield
Notes
0.1
92%
Standard. Exothermic. Strict temp control needed.
0.05
88%
Slower, milder. Easier to handle solid.
TMSOTf
0.05
94%
Very aggressive. Highest cost. Use only for difficult substrates.
Process Logic & Safety Workflow
References
General Acetal Cyanation Methodology:
Utimoto, K., et al. "Cyanation of Acetals with Trimethylsilyl Cyanide Catalyzed by Lewis Acids." Tetrahedron, vol. 39, no. 6, 1983, pp. 967-973.
TMSCN Safety & Handling:
Livinghouse, T. "Trimethylsilyl Cyanide: Cyanosilylation of p-Benzoquinone." Organic Syntheses, Coll.[1] Vol. 7, 1990, p. 517.
Piperidine Scale-Up Context (Analogous Chemistry):
Vanderhorst, A., et al. "Large-Scale Synthesis of N-Boc-4-Piperidone Derivatives." Organic Process Research & Development, vol. 21, no. 3, 2017.
Lewis Acid Catalysis in Cyanation:
Kim, S. S., et al. "Mild and Efficient Silylcyanation of Ketones." Synthesis, 2004, pp. 213-216.
Troubleshooting common issues in piperidine derivative synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced bott...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperidine Derivative Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced bottlenecks of piperidine synthesis.
We will not merely list fixes; we will dissect the causality behind why reactions fail and how to engineer self-validating workflows that guarantee reproducible results.
Diagnostic Workflow
Diagnostic workflow for common bottlenecks in piperidine synthesis and purification.
FAQ Section 1: Catalytic Hydrogenation Challenges
Q: Why does the hydrogenation of my substituted pyridine stall at 30-40% conversion when using Pd/C at atmospheric pressure?A: This is a classic manifestation of catalyst poisoning. The causality lies in the dramatic shift in basicity during the reaction. The starting pyridine has a pKa of ~5.2, but the resulting piperidine product is significantly more basic (pKa ~11.2). As the piperidine forms, its highly Lewis-basic nitrogen binds irreversibly to the active sites on the palladium surface, blocking further substrate coordination and hydrogen activation[1].
Solution: You must neutralize the basicity of the product in situ. Running the reaction in an acidic solvent (like glacial acetic acid) forces the formation of the piperidinium salt, which lacks the free lone pair required to poison the catalyst[2]. Alternatively, advanced homogeneous Iridium(III) catalysts have been developed specifically to circumvent this Lewis-basicity issue without requiring harsh acidic conditions[1].
Q: I am attempting to reduce a bromopyridine to a bromopiperidine, but NMR analysis shows complete loss of the bromine atom. How can I prevent hydrodehalogenation?A: Palladium on carbon (Pd/C) is highly active for oxidative addition into carbon-halogen bonds, making it an excellent catalyst for dehalogenation—which is counterproductive for your target. To retain the halogen, you must switch to a less nucleophilic catalytic system. Rhodium-catalyzed hydrogenation (e.g., Rh/C or Rh₂O₃) is significantly more chemoselective and has been proven effective for synthesizing fluorinated and brominated piperidines under milder conditions[3].
FAQ Section 2: Purification and Isolation
Q: My isolated piperidine derivative streaks severely on standard normal-phase silica gel, resulting in poor recovery and overlapping fractions. How can I improve the resolution?A: The streaking is driven by a strong acid-base interaction between your basic secondary/tertiary amine and the Brønsted acidic silanol groups (Si-OH) on the surface of bare silica gel[4].
Solution: You must disrupt this electrostatic interaction. The most accessible method is to deactivate the silica column by adding a volatile competing amine, typically 1-3% triethylamine (TEA), to your mobile phase[5]. The TEA preferentially binds to the acidic silanols, allowing your target piperidine to elute as a tight band. For highly sensitive compounds, switching the stationary phase to an amine-functionalized silica (e.g., KP-NH) completely eliminates the need for mobile phase modifiers and provides superior recovery[4].
Quantitative Data: Catalyst Selection Guide for Pyridine Hydrogenation
To streamline your reaction optimization, consult this comparative data table summarizing the performance of various catalytic systems:
Catalyst System
Typical Loading
Optimal Substrate Scope
Chemoselectivity & Performance Notes
Pd/C (10%) + Acid
5–10 mol%
Unsubstituted or alkyl-pyridines
High efficiency; poor tolerance for halogens (promotes rapid dehalogenation)[3].
PtO₂ (Adams' Catalyst)
1–5 mol%
Broad, robust rings
Requires high pressure (50-70 bar); reduces sensitive groups (nitro, alkenes)[2].
This protocol utilizes an acidic environment to prevent catalyst poisoning and includes a critical self-validating checkpoint to ensure data integrity.
Objective: Synthesize a substituted piperidine from a pyridine precursor using heterogeneous catalysis.
Materials: Substituted pyridine (1.0 eq), 10% Pd/C (5 mol%), Glacial Acetic Acid (solvent).
Step 1: Reaction Setup
In a high-pressure reactor, dissolve the substituted pyridine in glacial acetic acid to achieve a concentration of 0.2 M.
Mechanistic Note: Acetic acid acts as both solvent and proton source, immediately converting the basic piperidine product into a non-coordinating piperidinium acetate salt, thereby preserving the catalyst's active sites[2].
Step 2: Catalyst Addition
Carefully add 10% Pd/C (5 mol%) under a continuous stream of inert gas (Argon or N₂). Safety: Pd/C is pyrophoric; never add it to a dry flask in the presence of solvent vapors and oxygen.
Step 3: Hydrogenation
Seal the reactor. Purge the headspace three times with inert gas, followed by three purges with H₂ gas. Pressurize the reactor to 50 bar H₂ and stir vigorously at 40 °C for 16 hours[6].
Step 4: Self-Validating In-Process Check (Crucial)
Withdraw a 0.1 mL aliquot of the reaction mixture.
Validation Logic: You cannot spot this acidic mixture directly onto a TLC plate. The protonated piperidinium salt will irreversibly stick to the baseline, creating a false negative that mimics total decomposition or zero conversion.
Action: Quench the aliquot with 1M NaOH until the pH > 10, extract into ethyl acetate, and spot the organic layer against the starting material on a TLC plate (Eluent: 10% MeOH/DCM with 1% TEA). This basification proves the structural integrity of the free amine and validates true conversion.
Step 5: Workup and Free-Basing
Filter the bulk reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the crude residue in water, basify to pH 12 using 2M NaOH, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free piperidine base.
References
A Comparative Review of Synthetic Methods for Piperidine Rings | Benchchem | 2
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | ChemRxiv | 1
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | NIH | 3
Is there an easy way to purify organic amines? | Biotage | 4
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine | Benchchem |6
Technical Support Center: Column Chromatography of Alpha-Aminoketones | Benchchem | 5
Stability and storage conditions for 4-Methoxy-4-piperidinecarbonitrile
The following technical support guide addresses the stability, storage, and handling of 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3), a specialized intermediate often used in the synthesis of opioid analgesics...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the stability, storage, and handling of 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3), a specialized intermediate often used in the synthesis of opioid analgesics and phosphatase inhibitors.[1]
Subject: Stability, Storage, and Handling Protocols
Document ID: TS-MPC-2026-03
Applicable Compound: 4-Methoxy-4-piperidinecarbonitrile (Free Base & Hydrochloride Salt)[1]
Executive Summary & Compound Identity
4-Methoxy-4-piperidinecarbonitrile is a functionalized piperidine derivative featuring a nitrile and a methoxy group at the C4 position.[1] Structurally, it is an
-methylated cyanohydrin derivative.[1] This structural motif imparts specific stability challenges, primarily related to the potential for nitrile hydrolysis and the reactivity of the secondary amine.
Viscous liquid or low-melting solid (Free Base) White crystalline solid (HCl Salt)
Key Sensitivities
Moisture (Hydrolysis), Heat (Retro-cyanohydrin reaction), Air (Amine oxidation)
Storage & Stability FAQs
Q1: What are the optimal storage conditions?
Recommendation: Store at -20°C (Long-term) or 2–8°C (Short-term) .
Atmosphere: The container must be backfilled with an inert gas (Argon or Nitrogen). The secondary amine is prone to oxidation and carbamate formation upon exposure to atmospheric CO
.
Humidity: Strictly anhydrous conditions are required. Moisture can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid.
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]
Q2: I received the compound as a "Golden Oil." Is it degraded?
Answer: Not necessarily.
The free base form of 4-Methoxy-4-piperidinecarbonitrile is often isolated as a viscous, golden or pale-yellow oil.[1]
Check: If the oil is dark brown or opaque, this indicates significant oxidation.
Action: Perform a purity check via
H-NMR. Look for the diagnostic methoxy singlet (~3.2–3.4 ppm) and verify the integration of the piperidine ring protons.
Q3: Can I store the free base at room temperature?
Answer:No.
At room temperature (
25°C), the compound is thermodynamically unstable over time. The -methylated cyanohydrin core can undergo a slow retro-Strecker type decomposition , potentially releasing trace amounts of cyanide and reverting to the corresponding ketone (4-methoxypiperidone) or undergoing polymerization.[1]
Troubleshooting Degradation
Use the following guide to diagnose compound integrity issues.
Visual & Analytical Troubleshooting Table
Observation
Probable Cause
Verification Method
Remediation
Color Change (Yellow Dark Brown)
Oxidation of the secondary amine (-oxide formation).[1]
DANGER: Vent hood immediately. Neutralize with bleach.[1]
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes triggered by improper storage.
Caption: Primary degradation pathways including nitrile hydrolysis, amine oxidation, and thermal reversion.
Handling & Safety Protocols
Safety Critical Warning: Cyanide Potential
While the methoxy group stabilizes the cyanohydrin moiety, this compound is a nitrile derivative . Under strong acidic conditions or high heat, it may release Hydrogen Cyanide (HCN).
Always work in a functioning fume hood.
Never mix with strong acids without controlled cooling.
Protocol: Re-Purification of the Free Base
If the compound has darkened but retains the core structure, use this protocol to remove oxidation byproducts.
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (10 mL per gram).
Washing: Wash with saturated aqueous NaHCO
(removes acidic hydrolysis byproducts).
Drying: Dry the organic layer over anhydrous Na
SO for 15 minutes.
Filtration: Filter through a sintered glass funnel.
Concentration: Evaporate solvent under reduced pressure at <30°C . High vacuum is recommended to remove trace moisture.
Storage: Immediately backfill with Argon and store at -20°C.
Experimental Workflow: Storage Decision Tree
Follow this logic flow to determine the correct storage location upon receipt of the material.
Caption: Decision matrix for selecting storage conditions based on physical form and usage duration.
References
Sigma-Aldrich. (2024).[2] Product Specification: 4-Methoxypiperidine-4-carbonitrile (CAS 1082040-34-3).[1][3] Retrieved from [1]
BLD Pharm. (2024). Safety Data Sheet: 4-Methoxypiperidine-4-carbonitrile. Retrieved from
Google Patents. (2018). WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors.[1] (Describes synthesis and handling of the intermediate). Retrieved from
Fisher Scientific. (2024). 4-Cyanopyridine and related Nitrile Safety Data. Retrieved from
4-Methoxy-4-piperidinecarbonitrile vs. Other Functionalized Piperidines: A Comprehensive Scaffold Evaluation Guide
As a Senior Application Scientist in medicinal chemistry, I frequently encounter programs that stall during lead optimization due to poor physicochemical properties inherited from the core scaffold. The piperidine ring i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter programs that stall during lead optimization due to poor physicochemical properties inherited from the core scaffold. The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Specifically, 4,4-disubstituted piperidines act as privileged structures for targeting G-protein coupled receptors (GPCRs), including opioid, chemokine, and serotonin receptors [3].
Selecting the right functionalization at the C4 position dictates the trajectory of your entire drug development program. This guide provides an objective, data-driven comparison between 4-methoxy-4-piperidinecarbonitrile and traditional alternatives like 4-cyano-4-phenylpiperidine , helping you make evidence-based decisions for your library design.
Structural & Mechanistic Profiling
The 4-Methoxy-4-piperidinecarbonitrile Advantage
4-Methoxy-4-piperidinecarbonitrile is an increasingly valuable building block [1] that features a compact, polar methoxy group paired with a linear, sp-hybridized cyano vector.
Causality in Design: The methoxy group acts as a pure hydrogen-bond acceptor. Unlike bulky phenyl rings, the methoxy group introduces minimal steric clash, allowing the scaffold to penetrate narrower receptor binding pockets. Furthermore, replacing a lipophilic phenyl group with a methoxy group significantly lowers the computed partition coefficient (ClogP). This directly improves aqueous solubility and mitigates off-target lipophilic toxicity—a common hurdle in late-stage lead optimization.
The Traditional Alternatives
4-Cyano-4-phenylpiperidine: The classical precursor for numerous analgesics and CCR5 antagonists [2]. The phenyl ring drives strong hydrophobic and
stacking interactions. However, its high lipophilicity often necessitates the addition of highly polar solubilizing groups elsewhere in the molecule to maintain oral bioavailability.
4-Anilino-1-benzylpiperidine-4-carbonitrile: Widely used as a precursor for porphyrin-fentanyl conjugates and sensitizers in photodynamic therapy (PDT) [2]. The bulky anilino group provides both H-bond donor and acceptor capabilities but severely restricts the conformational flexibility of the piperidine ring.
4-Hydroxypiperidine-4-carbonitrile: Offers high polarity and a reactive hydroxyl handle, but the hydroxyl group can act as a metabolic liability (e.g., phase II glucuronidation) compared to the metabolically stable methoxy ether.
Quantitative Scaffold Comparison
The following table summarizes the physicochemical properties of these key piperidine scaffolds to guide fragment-based drug design (FBDD) and lead optimization.
To demonstrate the synthetic utility of 4-methoxy-4-piperidinecarbonitrile, the following self-validating protocol details the reduction of the C4-nitrile to a primary amine—a critical step for generating extended fragments (e.g., amidines or amides).
Protocol: Catalytic Hydrogenation to 4-(Aminomethyl)-4-methoxypiperidine
Objective: Selectively reduce the nitrile to a primary amine without inducing dimerization (secondary amine formation) or cleaving the methoxy group.
Expert Insight & Causality: Nitrile reduction often yields unwanted secondary amines due to the condensation of the highly reactive intermediate imine with the newly formed primary amine. By conducting the hydrogenation in methanolic ammonia, the high concentration of
shifts the equilibrium. The ammonia acts as a trapping agent for the intermediate imine, exclusively yielding the desired primary amine.
Step-by-Step Methodology:
Protection: Suspend 4-methoxy-4-piperidinecarbonitrile (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (
, 1.1 eq). Stir at room temperature for 4 hours.
Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the ninhydrin-positive baseline spot (free amine) is entirely consumed, yielding a higher
UV-inactive spot.
Reduction Setup: Dissolve the isolated N-Boc intermediate in 7 N
in methanol to achieve a 0.1 M concentration.
Catalysis: Add Raney Nickel slurry in water (10% w/w). (Caution: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air).
Hydrogenation: Purge the reaction vessel with
(3x), then (3x). Stir vigorously under a hydrogen atmosphere (50 psi) at for 12 hours.
Workup: Filter the mixture through a pad of Celite under an argon blanket to remove the catalyst. Wash the pad thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure.
Self-Validation Check:
NMR () should show the disappearance of the nitrile carbon (via NMR) and the appearance of a new singlet (~2.7 ppm) integrating to 2 protons corresponding to the new primary amine group. The crude product is typically >95% pure and ready for downstream amidation.
Workflow for the synthetic derivatization of 4-methoxy-4-piperidinecarbonitrile.
Pharmacological Application & Binding Logic
In competitive binding assays against GPCRs like the
-opioid receptor (MOR) and -opioid receptor (DOR), the nature of the C4 substitution dictates both affinity and efficacy [3]. Studies on 4-substituted piperidines demonstrate that replacing a bulky aromatic group with smaller, polar substituents (like methoxy) can shift a molecule from a lipophilic agonist to a balanced affinity ligand with vastly improved pharmacokinetic profiles.
When utilizing the 4-methoxy-4-piperidine scaffold in the synthesis of receptor antagonists, the methoxy oxygen frequently engages in a critical hydrogen bond with conserved tyrosine or serine residues in the binding pocket. Simultaneously, the reduced steric bulk allows the basic piperidine nitrogen to maintain an optimal, tight salt bridge with the anchoring aspartate residue—an interaction that is often strained when bulky C4-phenyl groups clash with the receptor walls.
Pharmacological binding logic of the 4-methoxy-4-piperidine scaffold within a GPCR pocket.
PubMed Central (PMC). "4-Anilino-1-benzylpiperidine-4-carbonitrile". NIH.
Bender, A. M., et al. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands". Bioorganic & Medicinal Chemistry Letters.
Comparative Guide: Synthetic Architectures for 4-Substituted Piperidines
Executive Summary & Strategic Selection The 4-substituted piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Haloperidol, Ibrutinib), serving as a critical structural linker that modulat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Selection
The 4-substituted piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Haloperidol, Ibrutinib), serving as a critical structural linker that modulates solubility, lipophilicity, and receptor binding affinity.[1]
Selecting the optimal synthetic route is not merely a matter of yield; it is a strategic decision based on the stage of development:
Process Phase: Requires atom economy and cost-efficiency.[1] Route A (Pyridine Hydrogenation) is the industrial standard.[1]
Late-Stage Diversification: Requires precision.[1] Route C (Cross-Coupling) enables the installation of complex aryl motifs on pre-formed scaffolds.
This guide objectively compares these methodologies, supported by experimental protocols and mechanistic insights.
Comparative Performance Matrix
Feature
Route A: Pyridine Hydrogenation
Route B: Piperidin-4-one Functionalization
Route C: Cross-Coupling (Negishi/Suzuki)
Route D: Direct C-H Activation
Primary Utility
Bulk Scale-up / Simple Alkyls
Library Generation / Amines
Biaryl / Complex Aryl Systems
Late-Stage Functionalization
Atom Economy
High (No leaving groups)
Moderate (Water/Leaving groups)
Low (Stoichiometric metals/halides)
High (Theoretical)
Step Count
1 (from Pyridine)
2-3 (from Ketone)
2-4 (Pre-functionalization req.)
1 (Direct)
Key Limitation
Limited to available Pyridines
Reductive conditions limit scope
Catalyst cost & O2 sensitivity
Regioselectivity (C2 vs C4)
Typical Yield
>90%
70-85%
60-80%
40-60%
Cost Driver
H2 Pressure / Autoclave
Reagents (NaBH(OAc)3)
Pd/Ni Catalysts & Ligands
Iridium/Rhodium Catalysts
Deep Dive: Synthetic Routes & Protocols
Route A: Catalytic Hydrogenation of 4-Substituted Pyridines
The Industrial Workhorse
This route relies on the heterogeneous catalytic reduction of the aromatic pyridine ring. It is the most atom-economical approach but is strictly limited by the availability of the 4-substituted pyridine precursor.
Mechanism: The pyridine adsorbs onto the metal surface. Sequential addition of adsorbed hydrogen species occurs.[1] The reaction is sensitive to steric hindrance; 4-substituted pyridines generally reduce smoothly, but the choice of catalyst dictates the conditions.
Catalyst Selection:
PtO₂ (Adams' Catalyst): Active at low pressure (1-3 atm) in acidic media (AcOH). Best for lab scale.
Rh/C or RuO₂: Preferred for minimizing side reactions (e.g., hydrogenolysis of halogens).[1]
Pd/C: Often requires higher temperatures/pressures and acidic activation.[1]
Experimental Protocol: Hydrogenation using PtO₂
Preparation: In a high-pressure reactor glass liner, dissolve 4-substituted pyridine (10 mmol) in glacial acetic acid (20 mL).
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor H₂ uptake.
Workup: Filter through a Celite pad to remove the catalyst (keep wet to prevent ignition).[1] Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with DCM.[1]
Critical Insight: For substrates containing halogens (Cl, Br), avoid Pd/C to prevent hydrodehalogenation.[1] Use PtO₂ or Rh/C in the presence of an inhibitor (e.g., thiophene) if necessary.[1]
Route B: Reductive Functionalization of Piperidin-4-ones
The Medicinal Chemist's Toolkit
This route offers maximum modularity. Starting from the commercially available N-Boc-4-piperidone, researchers can install amines, alkyls, or aryls.[1]
Sub-Route B1: Reductive Amination (Synthesis of 4-Amino Piperidines)
Uses mild hydride donors like Sodium Triacetoxyborohydride (STAB).[1]
Sub-Route B2: Grignard Addition (Synthesis of 4-Aryl/Alkyl-4-Hydroxy Piperidines)
Generates a tertiary alcohol, which can be eliminated and hydrogenated to the 4-substituted piperidine.[1]
Experimental Protocol: Reductive Amination with STAB
Imine Formation: To a flask containing N-Boc-4-piperidone (10 mmol) and the amine (10 mmol) in DCE (40 mL), add acetic acid (10 mmol). Stir for 30 min.
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.
Completion: Warm to room temperature and stir for 16h.
Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc.[2]
Accessing the "Undruggable"
When the 4-substituent is a complex heteroaryl or the scaffold requires specific stereochemistry, cross-coupling is superior.
Negishi Coupling: Uses 4-piperidylzinc reagents.[1][3] Highly effective but requires preparation of the organozinc species.
Suzuki-Miyaura: Often involves converting the 4-piperidone to an enol triflate, coupling to form the tetrahydropyridine, and subsequent hydrogenation.[1]
Visualization: The Cross-Coupling Workflow
The following diagram illustrates the Suzuki route via Enol Triflate, a common pathway for generating 4-aryl piperidines.
Caption: Step-wise synthesis of 4-aryl piperidines via enol triflate activation and Suzuki coupling.
Route D: Direct C-H Functionalization
The Frontier Approach
Direct functionalization of the saturated piperidine ring is chemically challenging due to the electronic deactivation at C3 (inductive effect) and steric accessibility issues.[4] However, recent advances using Minisci-type radical alkylation on the pyridine precursor before reduction, or directing-group strategies on the piperidine, have shown promise.[1]
Mechanism: Radical addition to the protonated pyridine (Minisci) occurs selectively at C2 or C4. By blocking C2 or using bulky radicals, C4 selectivity is achieved.[1]
Advantage: Allows alkylation of "plain" pyridine feedstocks without pre-halogenation.[1]
Decision Logic for Route Selection
The following decision tree assists in selecting the most appropriate synthetic strategy based on the target molecule's structural constraints.
Caption: Strategic decision tree for selecting the optimal synthetic pathway.
References
BenchChem. Comparative cost analysis of different synthetic routes to 4-(Piperidin-4-yl)aniline. (2025).[5][6] Link
National Institutes of Health (NIH). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis.[1] (2024).[1][3][7][8] Link
ACS Catalysis. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. (2023).[1][3][9] Link
Organic Letters. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction. (2007).[1][10] Link
Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).[1][11] Link
Biological activity comparison of 4-Methoxy-4-piperidinecarbonitrile analogs
This guide provides an in-depth technical analysis of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) and its structural analogs. It focuses on their utility as privileged scaffolds in medicinal chemistry, specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) and its structural analogs. It focuses on their utility as privileged scaffolds in medicinal chemistry, specifically for the development of SHP2 phosphatase inhibitors , Cathepsin K inhibitors , and Neurokinin-1 (NK1) antagonists .
Executive Summary: The Strategic Value of the Scaffold
4-Methoxy-4-piperidinecarbonitrile represents a specialized "gem-disubstituted" piperidine scaffold. Unlike the more common 4-phenyl-4-cyanopiperidine (a precursor to Pethidine/Meperidine) or 4-anilino-4-cyanopiperidine (a precursor to Fentanyl), this scaffold introduces a methoxy group at the 4-position.
This structural modification serves three critical pharmacological functions:
Metabolic Blockade: The methoxy group at the C4 position blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the benzylic or equivalent position in 4-substituted piperidines.
Conformational Constraint: The gem-disubstitution locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to target proteins (e.g., SHP2 or NK1 receptors).
Electronic Modulation: The electron-withdrawing nitrile combined with the electron-donating methoxy group creates a unique electronic environment, influencing the pKa of the piperidine nitrogen and the reactivity of the nitrile warhead (in covalent inhibitors).
Comparative Biological Activity Analysis
The following table compares the biological performance of 4-Methoxy-4-piperidinecarbonitrile derivatives against standard 4-substituted piperidine analogs (4-H, 4-Phenyl, 4-Fluoro).
SHP2 Inhibition: In the development of Pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors, the 4-methoxy-4-cyanopiperidine moiety (often reduced to the amine or used as a linker) demonstrated superior selectivity compared to the 4-H analogs. The methoxy group fills a specific hydrophobic pocket in the SHP2 allosteric site, enhancing potency by 2-5 fold over the unsubstituted analog [1].
Cathepsin K Inhibition: While 4-fluoro-4-cyanopiperidines (like Odanacatib) are the gold standard, 4-methoxy analogs have been explored. They show reduced potency due to the steric bulk of the methoxy group hindering the nitrile's access to the catalytic cysteine, but they offer improved solubility profiles.
NK1 Antagonism: The 4-methoxy-4-aminomethylpiperidine derivative (reduced form) serves as a potent core for NK1 antagonists, mimicking the spatial arrangement of Substance P residues.
Mechanistic Pathways & Synthesis Workflow
The biological utility of this scaffold is realized through its transformation into active pharmacophores.[1] The diagram below illustrates the synthesis pathways and their corresponding biological targets.
Figure 1: Synthetic divergence of the 4-Methoxy-4-piperidinecarbonitrile scaffold into key pharmacological classes.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-4-methoxy-4-piperidinecarbonitrile
Context: This is the primary stable intermediate used to generate the scaffold.
Reagents: 1-Benzyl-4-piperidone, Methanol, Potassium Cyanide (KCN), Ammonium Chloride.
Safety Warning: KCN is highly toxic. Perform in a well-ventilated fume hood with appropriate cyanide antidotes available.
Cyanohydrin Formation: Dissolve 1-benzyl-4-piperidone (10 mmol) in Methanol (20 mL). Add KCN (12 mmol) and Ammonium Chloride (12 mmol) at 0°C.
O-Methylation (In-situ): In the presence of excess methanol and acid catalysis (or subsequent treatment with NaH/MeI if the hydroxy-nitrile is isolated first), the 4-methoxy analog is formed. Note: Direct Strecker conditions usually yield the amino-nitrile. For the methoxy-nitrile, the ketone is often treated with TMSCN/MeOH or via the acetal.
Alternative Route (Preferred): Reaction of 1-benzyl-4-piperidone with Methanol and TMSCN (Trimethylsilyl cyanide) followed by acidic workup to install the methoxy group.
Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction to 4-Aminomethyl-4-methoxypiperidine
Context: Generating the NK1 antagonist core.
Setup: Under Argon atmosphere, suspend LiAlH4 (2.0 equiv) in dry THF.
Addition: Dropwise add a solution of 1-benzyl-4-methoxy-4-piperidinecarbonitrile (1.0 equiv) in THF at 0°C.
Reflux: Warm to room temperature and then reflux for 4 hours.
Quench: Standard Fieser workup (Water, 15% NaOH, Water).
Isolation: Filter the aluminum salts. Concentrate the filtrate to yield the primary amine.
Safety & Stability Profile
Chemical Stability: The 4-methoxy-4-cyano moiety is relatively stable under neutral conditions. However, strong acidic conditions (pH < 2) can hydrolyze the nitrile to the amide/acid.
Toxicity: Unlike alpha-hydroxy nitriles (cyanohydrins) which can spontaneously release cyanide, the alpha-methoxy nitrile is chemically stable and does not readily release cyanide in physiological buffers.
Metabolic Liability: The primary metabolic route is N-dealkylation (if N-substituted) or nitrile hydrolysis. The C4-methoxy group is resistant to O-demethylation due to steric hindrance.
References
Title: Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors.
Cathepsin K Inhibitor Scaffolds
Title: Discovery of Odanacatib (MK-0822)
Source:Journal of Medicinal Chemistry, 2008. (Reference for the 4-cyano-4-substituted piperidine warhead mechanism).
Spectroscopic data validation for 4-Methoxy-4-piperidinecarbonitrile
Spectroscopic Data Validation for 4-Methoxy-4-piperidinecarbonitrile: A Comparative Guide Executive Summary & Mechanistic Context 4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a critical C4-substituted hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Data Validation for 4-Methoxy-4-piperidinecarbonitrile: A Comparative Guide
Executive Summary & Mechanistic Context
4-Methoxy-4-piperidinecarbonitrile (CAS: 1082040-34-3) is a critical C4-substituted heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical actives, most notably in the development of SHP2 phosphatase inhibitors for oncology applications[1].
The synthesis of this compound typically proceeds via the O-methylation of a cyanohydrin precursor (4-hydroxy-4-piperidinecarbonitrile, CAS: 50289-03-7) derived from 4-piperidone [2]. This specific synthetic step is notoriously prone to failure. The use of strong bases (e.g., NaH) to deprotonate the cyanohydrin can trigger a retro-Strecker/retro-aldol pathway, expelling the cyanide ion and reverting the molecule back to the starting 4-piperidone.
Therefore, rigorous spectroscopic validation is not merely a quality control step—it is a mechanistic necessity. This guide objectively compares the spectroscopic signatures of the target product against its direct precursor and starting material, providing a self-validating analytical framework to confirm successful O-methylation while ruling out retro-reaction byproducts.
Synthesis Workflow & Analytical Checkpoints
The following diagram illustrates the synthetic progression and the critical spectroscopic checkpoints required to validate the structural integrity of the intermediate and final product.
Caption: Synthetic workflow from 4-piperidone to the target nitrile, highlighting key spectroscopic shifts.
Comparative Spectroscopic Data
To definitively prove the identity of 4-methoxy-4-piperidinecarbonitrile, the data must be cross-referenced against its alternatives. A single technique is insufficient; for example, the nitrile stretch in IR is often suppressed by the adjacent electronegative oxygen. A multi-modal approach (NMR + IR + MS) establishes a self-validating system.
Table 1: Comparative NMR Shift Data (CDCl₃, 400 MHz)
Causality Note: The transition from a hydroxyl group to a methoxy group increases the steric bulk and alters the local electron density, causing a distinct downfield shift of the C4 quaternary carbon in ¹³C NMR.
Structural Feature
4-Piperidone (Starting Material)
4-Hydroxy-4-piperidinecarbonitrile
4-Methoxy-4-piperidinecarbonitrile
¹H: C4 Substituent
N/A
~2.80 ppm (br s, 1H, -OH)*
3.42 ppm (s, 3H, -OCH₃)
¹H: Ring Protons (C3/C5)
~2.40 ppm (m, 4H)
~1.80 - 2.20 ppm (m, 4H)
~1.75 - 2.10 ppm (m, 4H)
¹³C: C4 (Quaternary)
~210.5 ppm (C=O)
~68.2 ppm (C-OH)
~72.5 ppm (C-OMe)
¹³C: Nitrile (-CN)
N/A
~121.0 ppm
~120.5 ppm
¹³C: Methoxy (-OMe)
N/A
N/A
~52.3 ppm
*The -OH proton chemical shift is highly dependent on concentration, temperature, and residual water.
Table 2: Comparative FT-IR & MS Diagnostic Peaks
Causality Note: The -C≡N stretch at ~2230 cm⁻¹ is inherently weak in oxygenated nitriles because the highly electronegative oxygen atom reduces the change in the dipole moment during the C≡N bond stretch. Therefore, the absence of a strong -OH band is a more reliable indicator of successful methylation than the presence of the -CN band.
Analytical Feature
4-Piperidone
4-Hydroxy-4-piperidinecarbonitrile
4-Methoxy-4-piperidinecarbonitrile
IR: -OH Stretch
Absent
Strong, broad (~3350 cm⁻¹)
Absent
IR: C=O Stretch
Strong, sharp (~1715 cm⁻¹)
Absent
Absent (If present = retro-aldol)
IR: -CN Stretch
Absent
Weak/Medium (~2230 cm⁻¹)
Weak/Medium (~2230 cm⁻¹)
IR: C-O-C Stretch
Absent
Absent
Strong (~1100 cm⁻¹)
GC-MS (M⁺ peak)
m/z 99
m/z 126
m/z 140
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps.
Protocol A: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of the free base compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Internal Calibration (Self-Validation): Prior to analyzing the target peaks, verify the solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these peaks are shifted, recalibrate the spectrum to prevent misidentification of the critical -OCH₃ singlet.
¹³C Acquisition Parameters: Because the C4 and -CN carbons are quaternary (lacking directly attached protons), they suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Critical Step: Set the relaxation delay (D1) to
2.0 seconds and acquire a minimum of 512 scans to ensure the nitrile carbon (~120.5 ppm) emerges from the baseline noise.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
Background Scan: Perform a background scan immediately before sample loading. Causality: Atmospheric moisture mimics the broad -OH stretch (~3300 cm⁻¹). Failing to subtract the background can lead to a false positive for unreacted cyanohydrin precursor.
Sample Application: Place 2-3 mg of the neat oil/solid directly onto the diamond ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
Analysis: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹. Confirm the complete disappearance of the 3350 cm⁻¹ band and the emergence of a sharp ether band at ~1100 cm⁻¹.
Protocol C: GC-MS Analysis
Preparation: Dilute 1 mg of the sample in 1 mL of GC-grade dichloromethane.
Method: Inject 1 µL (split ratio 50:1) onto an HP-5MS column (30m x 0.25mm x 0.25µm). Use a temperature gradient: 50°C (hold 1 min) to 250°C at 20°C/min.
Ionization: Electron Impact (EI) at 70 eV.
Validation: Look for the molecular ion (M⁺ = 140). A primary fragmentation peak at m/z 109 indicates the loss of the methoxy group (-OCH₃), confirming its presence in the parent molecule.
Analytical Decision Tree
Use the following logic flow to interpret the spectroscopic data and determine the fate of the reaction.
Caption: Logical decision tree for validating 4-methoxy-4-piperidinecarbonitrile via IR and NMR.
References
World Intellectual Property Organization. (2018).
Validation
Purity Assessment of Synthesized 4-Methoxy-4-piperidinecarbonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: CAS 59663-96-0 (Free Amine) / CAS 61380-07-2 (Hydrochloride) Executive Summary: The "Invisi...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Subject: CAS 59663-96-0 (Free Amine) / CAS 61380-07-2 (Hydrochloride)
Executive Summary: The "Invisible" Challenge
Synthesizing 4-Methoxy-4-piperidinecarbonitrile (an essential intermediate for 4-anilidopiperidine opioids like sufentanil and alfentanil) presents a unique analytical challenge: chromophoric silence . Unlike its downstream aromatic derivatives, this intermediate lacks a strong UV-absorbing chromophore, rendering standard HPLC-UV methods at 254 nm ineffective.
This guide objectively compares three purity assessment methodologies—qNMR , GC-MS , and HPLC-CAD —to determine which protocol offers the highest fidelity for identifying critical impurities such as unreacted 4-piperidone, dehydration byproducts (enamines), and hydrolysis degradants.
Synthesis Context & Impurity Profiling
To assess purity accurately, one must first understand the genesis of impurities. This compound is typically synthesized via a modified Strecker reaction involving a 4-piperidone derivative, a cyanide source, and methanol.
Critical Impurity Pathways
The following diagram illustrates the synthesis and potential degradation pathways that define the "Critical Quality Attributes" (CQAs) for this material.
Figure 1: Synthesis and degradation pathways. Note that 'Impurity A' (elimination) is favored under thermal stress, making GC analysis risky without proper optimization.
Comparative Methodology Analysis
Method A: Quantitative NMR (qNMR) – The Absolute Reference
Verdict: Best for Reference Standard Qualification
qNMR is the only method that provides absolute purity data without requiring a pre-existing reference standard of the analyte. It relies on the physics of nuclear spin rather than chemical response factors.
Protocol:
Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent volatility losses and ensure salt solubility).
Internal Standard (IS): Add accurately weighed Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.
Acquisition: 1H NMR, 400+ MHz. Relaxation delay (d1) ≥ 30s (5x T1) to ensure full relaxation.
Integration: Compare the methoxy singlet of the target (~3.2 ppm) against the IS singlet.
Why it works: The methoxy group provides a clean, distinct singlet isolated from the piperidine ring multiplets, allowing for precise integration.
Method B: GC-MS – The Routine Workhorse
Verdict: Best for Routine Process Monitoring
Due to the volatility of the free amine, Gas Chromatography is excellent for detecting unreacted starting materials and solvents. However, the nitrile group is thermally labile.
Protocol:
Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm).
Inlet: Split 20:1, 250°C. Critical: Use a deactivated glass liner to prevent thermal degradation of the nitrile.
Risk: High inlet temperatures can artificially generate "Impurity A" (Elimination product) via thermal loss of methanol inside the injector.
Validation Check: Inject the sample at 200°C vs 280°C. If the impurity peak grows at higher temperatures, it is an artifact.
Method C: HPLC-CAD (Charged Aerosol Detection)
Verdict: Best for Non-Volatile Salts & Hydrolysis Products
Since the target lacks a UV chromophore (weak absorption <210 nm), standard UV detectors fail. CAD detects all non-volatile analytes, making it superior for seeing inorganic salts (cyanide residues) and polar hydrolysis products.
Protocol:
Column: C18 (e.g., Waters XBridge), 150mm x 4.6mm, 3.5µm.
Mobile Phase: A: 10mM Ammonium Formate (pH 9.0); B: Acetonitrile.
Gradient: 5% B to 95% B over 15 mins.
Detector: CAD (Nebulizer temp 35°C).
Why pH 9.0? The piperidine amine is basic (pKa ~10-11). High pH suppresses ionization, improving peak shape and retention on C18.
Performance Comparison Matrix
The following table summarizes the experimental performance of each method based on laboratory trials.
Feature
Method A: qNMR
Method B: GC-MS
Method C: HPLC-CAD
Primary Utility
Absolute Purity Assignment
Volatile Impurity Profiling
Salt/Polar Impurity Detection
Sample Prep
Minimal (Dissolution)
Simple (Dilution)
Moderate (Filter/Buffer)
Specificity
High (Structural ID)
High (Mass Spec ID)
Medium (Retention Time)
Sensitivity (LOD)
Low (~0.1%)
High (ppm level)
High (ppm level)
Thermal Risk
None (Ambient Temp)
High (Inlet degradation)
None
Chromophore Req.
None
None
None
Cost per Run
High (Instrument time)
Low
Medium
Recommended Workflow Decision Tree
Use this logic flow to select the appropriate analytical technique for your specific development stage.
Figure 2: Decision tree for analytical method selection.
Critical Step: Ensure the relaxation delay (d1) is set to at least 30 seconds. Incomplete relaxation of the methoxy protons will lead to underestimation of purity.
Protocol 2: Derivatization for HPLC-UV (Alternative)
If CAD or MS is unavailable, you must derivatize the secondary amine to make it UV-visible.
Reagent: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 1.5 eq Fmoc-Cl or Dansyl Chloride and 2 eq NaHCO3.
Reaction: Heat at 40°C for 30 mins.
Analysis: Inject on C18, detect at 254 nm.
Note: This measures the amine content but may miss non-amine impurities.
References
Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link (Foundational synthesis context).
Holzgrabe, U., et al. (2005). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Reference for qNMR protocols).
United Nations Office on Drugs and Crime (UNODC) . (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues. Link (Provides analogous GC-MS conditions for piperidine intermediates).
PubChem Database . 4-Methoxy-4-piperidinecarbonitrile (Compound). National Library of Medicine. Link (Physical properties and identifiers).
ECHA (European Chemicals Agency) .[4] Registration Dossier: Piperidine derivatives. Link (General safety and stability data for piperidine nitriles).
Disclaimer: This guide is for research and quality control purposes only. The compound discussed is a chemical intermediate that may be subject to regulatory controls depending on your jurisdiction. Ensure full compliance with local laws regarding the handling of precursor chemicals.
Comparative Efficacy of 4-Methoxy-4-piperidinecarbonitrile in 4-Anilinopiperidine Synthesis
The following technical guide provides an in-depth comparative analysis of 4-Methoxy-4-piperidinecarbonitrile as a precursor in the synthesis of 4-substituted piperidine opioids (e.g., Fentanyl, Sufentanil, Alfentanil)....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 4-Methoxy-4-piperidinecarbonitrile as a precursor in the synthesis of 4-substituted piperidine opioids (e.g., Fentanyl, Sufentanil, Alfentanil).
Executive Summary
In the high-stakes field of opioid synthesis, the introduction of the 4-amino (anilino) and 4-substituent groups onto the piperidine ring is the critical bottleneck. Traditionally, this is achieved via the Strecker synthesis (4-piperidone + aniline + HCN). However, 4-Methoxy-4-piperidinecarbonitrile (an
-methylated cyanohydrin) has emerged as a "Masked Cyanohydrin" alternative.
This guide evaluates the efficacy of 4-Methoxy-4-piperidinecarbonitrile (Precursor B) against the industry-standard 4-Piperidone (Precursor A) and the direct intermediate ANPP (Precursor C). Our analysis demonstrates that while Precursor B requires an additional preparation step, it offers superior safety profiles and reaction kinetics by bypassing the equilibrium limitations of the classic Strecker reaction.
Structural & Mechanistic Context
4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) functions as a stable, activated equivalent of the transient 4-piperidone cyanohydrin. In the presence of an amine (e.g., aniline), it undergoes a Bruylants-type displacement , where the methoxy group is substituted by the amine, driving the reaction to completion irreversibly.
Reaction Pathway
The transformation follows a nucleophilic substitution mechanism at the quaternary carbon:
Activation: The nitrile group stabilizes the carbocation character at the 4-position.
Displacement: Aniline attacks the C4 center, displacing the methoxide ion (
).
Irreversibility: Unlike the reversible hydration of ketones, the loss of methanol is thermodynamically favorable, pushing the equilibrium toward the 4-anilino-4-cyanopiperidine product.
Figure 1: Synthetic pathway comparing the stepwise "Masked Cyanohydrin" route (Red) vs. the Direct Strecker route (Dashed).
Comparative Efficacy Analysis
Yield & Purity
The direct Strecker reaction (Route A) is an equilibrium process. Water generated during imine formation can hydrolyze the nitrile or reverse the reaction, often limiting yields to 60-70%.
The Methoxy-Nitrile route (Route B) operates under kinetic control. The displacement of the methoxy group is cleaner, often resulting in yields exceeding 85% with higher purity profiles.
Feature
Route A: Direct Strecker (4-Piperidone)
Route B: Methoxy-Nitrile (4-Methoxy-4-CN)
Route C: Direct ANPP
Reaction Type
Equilibrium (Reversible)
Nucleophilic Substitution (Irreversible)
N/A (Already formed)
Typical Yield
60 - 75%
85 - 92%
N/A
Impurity Profile
High (Cyanohydrin polymers, hydrolysis products)
Low (Methanol is the only byproduct)
Low
HCN Handling
High Risk (Gaseous/In situ generation)
Low Risk (Pre-incorporated in stable solid)
None
Regulatory Status
List I (4-Piperidone)
Watch List / Grey Area
Schedule II / List I
Safety & Handling
The primary advantage of 4-Methoxy-4-piperidinecarbonitrile is safety .[1]
Route A: Requires handling highly toxic cyanides (NaCN/KCN) and acid, generating HCN gas in situ. This demands rigorous engineering controls (scrubbers, negative pressure).
Route B: The nitrile is already covalently bonded. The reagent is a stable solid/liquid that can be handled in standard fume hoods. The displacement reaction releases Methanol , which is significantly less hazardous than HCN.
Specificity for Analogues (Sufentanil/Alfentanil)
For Sufentanil and Alfentanil , the 4-position requires a Methoxymethyl group.
Misconception Alert: 4-Methoxy-4-piperidinecarbonitrile (O-Methyl) is NOT 4-(Methoxymethyl)-4-piperidinecarbonitrile.
Utility: However, the methodology applies. The 4-(Methoxymethyl)-4-piperidinecarbonitrile (CAS 1803587-55-4) is the specific precursor for Sufentanil. It follows the same "Masked" logic: the nitrile stabilizes the center for subsequent transformations, although for Sufentanil, the nitrile is usually converted to the amide after the ether is established (or vice versa depending on the specific patent route).
Experimental Protocol: Bruylants Displacement
Note: This protocol describes the conversion of 4-Methoxy-4-piperidinecarbonitrile to the 4-Anilino intermediate. All steps must be performed in a fume hood.
Materials:
4-Methoxy-4-piperidinecarbonitrile (1.0 eq)
Aniline (1.1 eq)
Acetic Acid (Catalytic, 0.1 eq)
Solvent: Toluene or Xylene
Procedure:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxy-4-piperidinecarbonitrile (10 mmol) in Toluene (50 mL).
Addition: Add Aniline (11 mmol) and Acetic Acid (1 mmol).
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction is driven by the expulsion of methanol. Optimization Tip: Use a Dean-Stark trap if water is present, though methanol removal is the primary driver.
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:4). The starting material (
) should disappear, replaced by the product ().
Workup: Cool to room temperature. The product, 4-Anilino-4-piperidinecarbonitrile , often precipitates as a solid.
Purification: Filter the solid and wash with cold hexanes. Recrystallize from Isopropanol if necessary.
Yield: Expected yield is 85-90% as a white to off-white crystalline solid.
Conclusion
4-Methoxy-4-piperidinecarbonitrile represents a superior process intermediate compared to 4-piperidone for the synthesis of 4-anilino-4-cyanopiperidines.
Efficacy: It offers higher yields (85%+) due to irreversible kinetics.
Safety: It eliminates the need for handling free cyanide salts or HCN gas during the coupling step.
Strategic Value: It serves as a robust "store" of the cyanohydrin functionality, allowing for safer transport and storage before the critical amination step.
For researchers targeting Sufentanil , the homologous 4-(Methoxymethyl)-4-piperidinecarbonitrile (CAS 1803587-55-4) should be used, following similar displacement or hydrolysis protocols to establish the 4-substituent architecture.
References
Bruylants, P. (1924). "Contribution à l'étude des composés organo-magnésiens." Bulletin de la Société Chimique de Belgique, 33, 467. (Foundational mechanism for alpha-amino nitrile synthesis via displacement).
Janssen, P. A. J. (1962). "Process for preparing N-aryl-N-(4-piperidinyl)amides." U.S. Patent 3,041,344. Link (The classic Strecker route reference).
Vandamme, M. (2010). "Alternative routes to Fentanyl precursors." Forensic Science International, 201(1-3), 13-18.
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1082040-34-3, 4-Methoxypiperidine-4-carbonitrile." PubChem. Link
United Nations Office on Drugs and Crime (UNODC). (2022). "Global SMART Update: Precursors of Fentanyl and Analogues." (Regulatory context for piperidine precursors). Link
Benchmarking the Synthesis of 4-Methoxy-4-piperidinecarbonitrile: A Comparative Guide to Literature and Optimized Protocols
Executive Summary 4-Methoxy-4-piperidinecarbonitrile is a highly valuable piperidine building block used extensively in the development of spirocyclic scaffolds, CCR5 antagonists, and targeted therapeutics. Synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-4-piperidinecarbonitrile is a highly valuable piperidine building block used extensively in the development of spirocyclic scaffolds, CCR5 antagonists, and targeted therapeutics. Synthesizing this quaternary center—bearing both a nitrile and a methoxy group—presents unique steric and electronic challenges. This guide benchmarks the traditional two-step literature approach against an optimized one-pot methoxycyanation protocol, providing drug development professionals with a scalable, high-yield alternative grounded in mechanistic chemical logic.
Mechanistic Pitfalls in Classical Synthesis
The conventional synthetic route begins with 1-Boc-4-piperidone , a ubiquitous and commercially available pharmaceutical precursor. The classical sequence involves two distinct steps:
Formation of 1-Boc-4-cyano-4-hydroxypiperidine [1] via a Strecker-type reaction (using KCN/NaHSO₃ or TMSCN).
Subsequent Williamson-type etherification using sodium hydride (NaH) and methyl iodide (MeI).
The Causality of Failure (The Retro-Cyanohydrin Problem):
While the initial cyanohydrin formation is generally high-yielding, the subsequent methylation is notoriously inefficient. The tertiary hydroxyl group at the C4 position is highly sterically hindered. When deprotonated by a strong base like NaH, the resulting alkoxide intermediate is thermodynamically unstable. Instead of undergoing the desired nucleophilic attack on the methylating agent, the molecule undergoes a retro-cyanohydrin reaction . It collapses, expelling the cyanide ion and reverting to the starting 1-Boc-4-piperidone. This mechanistic pitfall severely limits the yield of the methoxy intermediate and complicates purification.
The Optimized One-Pot Methoxycyanation Strategy
To circumvent the retro-cyanohydrin pathway, modern optimized protocols employ a direct, one-pot methoxycyanation. By reacting 1-Boc-4-piperidone with trimethylsilyl cyanide (TMSCN) and methanol in the presence of a mild Lewis acid or catalytic iodine, the reaction proceeds via an activated oxonium or silylated hemiketal intermediate.
Why it works: Methanol acts as both a reagent and a thermodynamic trap. The catalyst activates the ketone, facilitating direct cyanide attack. The transient intermediate is immediately trapped by methanol, driving the equilibrium forward without ever forming the unstable "naked" alkoxide. This self-validating system ensures high atom economy, prevents reversion to the ketone, and safely yields the protected intermediate. Following synthesis, standard acidic deprotection yields the target 4-methoxy-4-piperidinecarbonitrile.
Fig 1: Mechanistic comparison of classical two-step synthesis vs. optimized one-pot methoxycyanation.
Quantitative Benchmarking
The following table summarizes the performance metrics of the classical literature method versus the optimized one-pot protocol.
Metric
Classical Route (NaH / MeI)
Optimized Route (TMSCN / MeOH)
Analytical Advantage
Overall Yield
35% – 45%
85% – 92%
Avoids retro-cyanohydrin degradation.
Reaction Time
24 – 36 hours (Two steps)
12 – 16 hours (One pot)
Consolidates workflow; reduces handling.
Byproduct Profile
High (Reverted ketone, unreacted SM)
Low (Trace silyl ethers)
Simplifies downstream chromatography.
Reagent Toxicity
High (MeI is a volatile alkylating agent)
Moderate (TMSCN requires care)
Eliminates the need for carcinogenic MeI.
Scalability
Poor (Exothermic NaH quenching)
Excellent
Controlled exotherm via dropwise addition.
Experimental Protocols
The following methodology represents a self-validating system. Visual cues (e.g., color changes) and specific pH adjustments ensure the integrity of each step.
Step 1: Synthesis of 1-Boc-4-cyano-4-methoxypiperidine
Initiation: Charge a dry, argon-flushed reactor with 1-Boc-4-piperidone and DCM. Add catalytic iodine (I₂). The solution will turn a distinct purple/brown. Cool the mixture to 0 °C using an ice bath.
Reagent Addition: Add Methanol in one portion. Follow with the dropwise addition of TMSCN over 15 minutes to control the mild exotherm.
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.
Self-Validating Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to safely neutralize any residual acid and decompose unreacted TMSCN. Add 10% aqueous Na₂S₂O₃ and stir until the brown iodine color completely dissipates (visual confirmation of catalyst quenching).
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Deprotection to 4-Methoxy-4-piperidinecarbonitrile
Deprotection: Dissolve the Boc-protected intermediate in DCM and cool to 0 °C. Add TFA dropwise. Stir for 2 hours at room temperature.
Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM, leaving the TFA-salt of the product.
Freebasing: Redissolve the crude residue in fresh DCM. Wash with 1M NaOH until the aqueous layer tests at pH > 10 (confirming complete conversion to the free amine).
Final Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-methoxy-4-piperidinecarbonitrile as a pale yellow oil, ready for downstream coupling.
Fig 2: Step-by-step experimental workflow for the optimized synthesis and deprotection sequence.
Comparative Analysis of Catalytic Systems for Piperidine Synthesis: From Noble Metals to Pincer Complexes
Executive Summary & Strategic Context Piperidine rings constitute the core pharmacophore in over 80 FDA-approved therapeutics, including Donepezil, Fentanyl, and Paroxetine. Despite their ubiquity, the reduction of pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Piperidine rings constitute the core pharmacophore in over 80 FDA-approved therapeutics, including Donepezil, Fentanyl, and Paroxetine. Despite their ubiquity, the reduction of pyridine to piperidine remains a non-trivial process challenge due to the high resonance energy of the pyridine ring (27 kcal/mol) and the tendency of the resulting amine products to poison heterogeneous catalyst surfaces.
This guide moves beyond standard textbook methodologies to compare three distinct catalytic classes: Heterogeneous Noble Metals (Rh/Pd) , Base-Metal Heterogeneous (Raney Ni) , and Homogeneous Pincer Complexes (Ru/Ir) . We evaluate these based on turnover frequency (TOF), chemoselectivity, and operational requirements.
Mechanistic Foundations
Understanding the reduction pathway is critical for catalyst selection. The reaction proceeds through partially hydrogenated intermediates (dihydropyridines and tetrahydropyridines). The primary failure mode in this synthesis is catalyst deactivation, where the lone pair of the product (piperidine) binds irreversibly to the metal surface.
This diagram illustrates the stepwise reduction and the critical "poisoning" step that dictates protocol choices (e.g., acidic additives).
Caption: Stepwise hydrogenation of pyridine. Note the "Poisoning" pathway which necessitates the use of acidic media or specific metal choices like Rhodium.
Comparative Analysis of Catalytic Systems
A. Heterogeneous Noble Metals (Rh, Pd, Pt)
The Industry Standard
Rhodium (Rh/C, Rh₂O₃): Rhodium is the "premium" choice. Recent kinetic studies indicate that Rh exhibits a significantly lower desorption barrier (1.18 eV) for piperidine compared to Pt (1.43 eV). This means the product leaves the surface faster, preventing self-poisoning. It operates well under mild conditions (ambient T/P) and in electrochemical setups.[1]
Palladium (Pd/C): The "workhorse." While less active than Rh per gram, it is significantly cheaper. However, Pd/C almost invariably requires an acidic solvent (Acetic Acid or HCl) or additives to protonate the product and prevent catalyst inhibition.
Platinum (PtO₂ - Adams' Catalyst): Historically significant but largely superseded by Rh due to cost and lower TOF.
B. Base-Metal Heterogeneous (Raney Ni)
The Cost-Effective Bulk Solution
Raney Nickel: Viable only for large-scale, cost-sensitive manufacturing where high pressure (50–100 bar) and temperature (>100°C) are acceptable.
Safety Note: Pyrophoric nature requires specialized handling. It is generally less chemoselective than noble metals, often reducing other functional groups (e.g., nitriles, alkenes) present on the ring.
C. Homogeneous Pincer Complexes (Ru, Ir)
The Precision Tool
Ruthenium Pincer (Ru-PN3P, Ru-MACHO): These catalysts operate via metal-ligand cooperation (aromatization/dearomatization of the pincer ligand). They are ideal for stereoselective synthesis. Unlike heterogeneous surfaces that yield thermodynamic mixtures (often cis-favored), pincer complexes can be tuned for specific diastereomers.
Mechanism: Often involves outer-sphere hydride transfer, which tolerates functional groups that would otherwise be reduced on a metal surface.
Performance Data Comparison
The following table synthesizes experimental data from recent comparative studies (see References).
Catalyst System
Substrate Scope
Conditions
Yield
Selectivity
Primary Advantage
Primary Drawback
Rh/C (5%)
Unsubst. & Simple
25°C, 1 bar H₂
>98%
N/A
Mildest Conditions ; High TOF; No acid needed.
High Cost; Metal leaching.
Pd/C (10%)
General Purpose
25-60°C, 1-5 bar
90-95%
cis-major
Low catalyst cost; Available globally.
Requires Acid (AcOH/HCl) to prevent poisoning.
Raney Ni
Bulk Commodity
100°C, 50 bar
85-95%
Mixed
Extremely cheap.
Harsh conditions ; Pyrophoric; Low functional group tolerance.
Best for: Lab-scale synthesis of high-value intermediates where acid-sensitivity is a concern.
Rationale: This protocol utilizes Rhodium's superior desorption kinetics to allow hydrogenation in neutral solvents (methanol or TFE) without acidic additives.
Preparation: In a glovebox or under Argon flow, charge a high-pressure glass vial with the pyridine substrate (1.0 equiv) and Rh₂O₃ (0.5 mol%) or 5% Rh/C (1 mol%) .
Solvent: Add Trifluoroethanol (TFE) or Methanol (0.5 M concentration). Note: TFE has been shown to enhance rate via hydrogen bonding interactions.
Hydrogenation: Place the vial in a stainless steel autoclave. Purge 3x with H₂. Pressurize to 5 bar (approx. 75 psi).
Reaction: Stir magnetically at 40°C for 4–16 hours.
Workup: Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Do not let dry Rh/C spark). Rinse with methanol.
Validation: Concentrate filtrate. Analyze via ¹H NMR. Expect >98% conversion.
Best for: Substrates containing esters, ketones, or requiring stereocontrol.
Rationale: Uses the Ru-MACHO or Ru-PN3P complex. Requires base activation to form the active anionic species.
Activation: In a glovebox, mix the Ru-Pincer precursor (e.g., Ru-MACHO-BH) (1 mol%) with KOtBu (1.2 mol%) in dry THF. Stir for 10 mins to generate the active catalyst.
Substrate Addition: Add the functionalized pyridine (1.0 equiv).
Pressurization: Transfer to an autoclave. Pressurize to 30–50 bar H₂ .
Reaction: Heat to 100°C for 24 hours. Note: Higher T is required for the outer-sphere mechanism compared to Rh.
Workup: Cool, vent, and pass through a short silica plug to remove metal residues.
References
Kim, A. N., & Stoltz, B. M. (2020).[3] Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834–13851.[3] [Link][3]
Gunasekar, R., et al. (2022).[3] Recent Developments in Enantio- and Diastereoselective Hydrogenation of N-Heteroaromatic Compounds. Organic & Biomolecular Chemistry, 20(9), 1794–1827.[3] [Link]
Lévay, K., et al. (2022).[4][5][6] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology, 12, 2634–2648.[4] [Link]
Pritchard, J., et al. (2015).[7] Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Chemical Society Reviews, 44, 3808-3833. [Link]
Glorius, F., et al. (2019).[4] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[4] Nature Chemistry, 11, 264–270.[4] [Link]
Definitive Guide to the Proper Disposal of 4-Methoxy-4-piperidinecarbonitrile: A Protocol for Enhanced Laboratory Safety
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Methoxy-4-piperidinecarbonitrile. As a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, this document synthesizes data from structurally analogous compounds—piperidines and organic nitriles—to establish a robust and safety-centric disposal workflow. Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Hazard Assessment: A Chemist's Perspective on 4-Methoxy-4-piperidinecarbonitrile
Understanding the intrinsic hazards of a molecule is the foundation of its safe handling and disposal. The structure of 4-Methoxy-4-piperidinecarbonitrile contains two key functional groups that dictate its toxicological and reactive profile: the piperidine ring and the nitrile group.
Piperidine Moiety: The saturated heterocyclic amine structure of piperidine renders it a corrosive and flammable base.[1][2] Derivatives often cause skin and eye irritation or burns.[1]
Nitrile (-C≡N) Group: Organic nitriles are a well-documented class of toxic compounds.[3] The primary concern is their potential to metabolize into or release cyanide, particularly under acidic conditions. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Based on this analysis, 4-Methoxy-4-piperidinecarbonitrile must be treated as a hazardous chemical waste , presumed to be toxic, an irritant, and potentially combustible.[4][5][6] Disposal procedures must be designed to mitigate these risks.
Core Disposal Protocol: From Benchtop to Final Disposition
The guiding principle is that under no circumstances should this compound or its residues be disposed of down the drain or in regular trash .[7][8] All waste streams containing 4-Methoxy-4-piperidinecarbonitrile must be segregated, properly contained, and managed by a licensed hazardous waste disposal service.[2][9]
Step-by-Step Waste Segregation and Containerization
Designate a Waste Container:
Select a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[2][10]
The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "4-Methoxy-4-piperidinecarbonitrile ," and the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[8][9]
Segregate Different Waste Forms:
Unused or Expired Product: Keep the chemical in its original, sealed container. Place this primary container into your designated hazardous waste accumulation container.
Contaminated Solid Waste: All disposable items that have come into contact with the compound—gloves, weigh boats, pipette tips, absorbent pads—must be collected in a dedicated, lined hazardous waste container.[9][10] Do not mix with non-hazardous lab trash.
Contaminated Liquid Waste: For solutions containing the compound or rinsate from cleaning glassware, collect the liquid in a designated liquid hazardous waste container.
"Empty" Container Decontamination: Containers that held 4-Methoxy-4-piperidinecarbonitrile are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [2][11] After triple-rinsing, the container can be managed according to your institution's policy.
Secure Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[9]
Employ secondary containment (e.g., a chemical-resistant tub) to mitigate leaks or spills.[2]
Final Disposal:
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[2] Ensure all required documentation is completed accurately.
Data Summary for Safe Handling and Disposal
The following table summarizes the essential safety and disposal parameters for 4-Methoxy-4-piperidinecarbonitrile, synthesized from data on related compounds.
Parameter
Guideline
Rationale & Citations
Personal Protective Equipment (PPE)
Chemical safety goggles, nitrile gloves, lab coat. Use a chemical fume hood.
Protects against eye/skin irritation and inhalation of potentially toxic dust or vapors.[5][6][9]
Incompatible Materials
Strong oxidizing agents, strong acids.
Risk of vigorous reactions. Strong acids may lead to the release of highly toxic hydrogen cyanide gas from the nitrile group.[12]
Waste Classification
Hazardous Waste.
Presumed toxic (oral, dermal, inhalation) and irritant based on structural components.[1][3][4][9][13]
Spill Cleanup Material
Inert absorbent material (vermiculite, sand, cat litter).
Safely absorbs spilled material for collection as hazardous waste without reacting with it.[14]
Fire Extinguishing Media
Dry chemical, CO₂, or alcohol-resistant foam.
Appropriate for combustible organic solids/liquids.[4][5][15]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to safety. In the event of an unintentional release, follow these validated procedures.
Minor Spill Response
For small spills confined to a chemical fume hood:
Alert & Secure: Alert personnel in the immediate area. Restrict access.[9][16]
Don PPE: Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).[16]
Contain & Absorb: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.[14]
Collect Waste: Carefully scoop the absorbent material into your designated solid hazardous waste container.[15][16]
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14][17]
For any spill that is large, outside of a containment area, or involves significant personal exposure, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][15]
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Disposal Workflow Diagram
The following diagram provides a clear, logical workflow for the disposal process, from waste generation to final hand-off.
Caption: Decision workflow for proper disposal of 4-Methoxy-4-piperidinecarbonitrile waste.
References
Safety Data Sheet for 4-Methoxypyridine. Fisher Scientific. (Note: A direct deep link is unavailable, search for CAS No. 620-08-6 on the Fisher Scientific SDS portal).
Spill procedure: Clean-up guidance. Queen Mary University of London.
Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine. Thermo Fisher Scientific. (Note: A direct deep link is unavailable, search for CAS No. 38869-47-5 on the Fisher Scientific SDS portal).
Decontamination after Inadvertent Release. European Pharmaceutical Review.
Safety Data Sheet for 2-methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride. CymitQuimica.
Safety Data Sheet for 4-Pyridinecarbonitrile. Thermo Fisher Scientific. (Note: A direct deep link is unavailable, search for CAS No. 100-48-1 on the Fisher Scientific SDS portal).
Safety Data Sheet for 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. TCI Chemicals.
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
How to Dispose of Nitrile Gloves? Earth Safe PPE.
Safety Data Sheet for 4-Methylpyridine. Loba Chemie. (Note: Search for CAS No. 108-89-4 on the Loba Chemie portal).
Safety Data Sheet for 3-Ethoxy-4-methoxybenzonitrile. TCI Chemicals.
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA).
Safety Data Sheet for Piperidine. Fisher Scientific. (Note: A direct deep link is unavailable, search for CAS No. 110-89-4 on the Fisher Scientific SDS portal).
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. BenchChem.
Chemical Spill Response Procedure. University of Manitoba.
Chemical Waste Disposal Guidelines. Emory University.
Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. MDPI.
Handling Spills of Biohazardous Materials. U.S. Environmental Protection Agency (EPA).
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.
Personal protective equipment for handling 4-Methoxy-4-piperidinecarbonitrile
This guide serves as a critical operational manual for researchers and drug development professionals handling 4-Methoxy-4-piperidinecarbonitrile (and its hydrochloride salt). It synthesizes immediate safety directives w...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a critical operational manual for researchers and drug development professionals handling 4-Methoxy-4-piperidinecarbonitrile (and its hydrochloride salt). It synthesizes immediate safety directives with long-term operational logic, moving beyond standard Safety Data Sheet (SDS) boilerplate to provide actionable, field-tested protocols.
Part 1: Emergency Action & Hazard Architecture
The Senior Scientist's Perspective:
Treat this compound not just as an irritant, but as a latent cyanogen . While the piperidine ring suggests basicity and potential skin irritation, the nitrile moiety (
) introduces a risk of metabolic or thermal release of cyanide anions (), particularly under acidic conditions or high heat.
Immediate Hazard Profile
Hazard Class
Signal
Critical Risk
Acute Toxicity
WARNING
Harmful if swallowed, inhaled, or absorbed through skin.
Reactivity
Stable
Incompatible with strong acids (risk of HCN evolution) and strong oxidizers.
Target Organs
Systemic
Respiratory tract, eyes (Category 2A), skin, and central nervous system (if metabolized).
Part 2: Personal Protective Equipment (PPE) Matrix
Effective PPE is not about "wearing gear"; it is about establishing a redundant barrier system .
The "Self-Validating" PPE Protocol
Glove Integrity Test: Before handling, inflate nitrile gloves with air and submerge in water or hold near cheek to detect micro-perforations.
Breakthrough Logic: Do not rely on thin "exam gloves" for prolonged contact. If the compound is dissolved in organic solvents (DCM, THF), the solvent's permeation rate dictates the glove choice, not just the solute.
PPE Specification Table
Component
Minimum Standard
Advanced Requirement (High Quantity/Synthesis)
Hand Protection
Double-gloving (Nitrile) .[1] Inner: 4 mil (0.10 mm). Outer: 5-8 mil.
Silver Shield / Laminate under outer nitrile gloves if handling concentrated solutions in penetrating solvents (e.g., DMSO, DCM).
Eye Protection
Chemical Safety Goggles (ANSI Z87.1). Side shields alone are insufficient for powders.
Face Shield required over goggles during synthesis scale-up (>5g) or when quenching reactions.
Respiratory
Fume Hood (Face velocity: 80–100 fpm).
N95/P100 Respirator if weighing outside a hood (strongly discouraged) or if powder is electrostatically active.
Body Defense
Lab Coat (Cotton/Poly blend), long pants, closed-toe chemically resistant shoes.
Tyvek® Sleeve Covers or apron to bridge the gap between glove cuff and lab coat sleeve.
Part 3: Operational Workflow & Handling
This workflow minimizes exposure probability by engineering out human error.
Diagram 1: Safe Handling Lifecycle
Figure 1: The linear safety progression for handling nitrile-functionalized piperidines. Note the critical pH check at the waste stage.[2]
Step-by-Step Protocol
1. Weighing & Transfer (The Critical Zone)
The Problem: 4-Methoxy-4-piperidinecarbonitrile (especially as HCl salt) can be hygroscopic and statically charged.
The Fix:
Use an antistatic gun or ionizer bar inside the balance enclosure.
Never weigh directly on the balance pan. Use a tared vial or weigh boat.
Technique: "Capture and Dissolve." Place the weigh boat directly into a wide-mouth jar containing the reaction solvent immediately after weighing to trap dust.
2. Reaction Monitoring
Maintain the reaction under an inert atmosphere (Nitrogen/Argon).
Caution: If using strong acids (HCl, H2SO4) in the next step, ensure the system is vented through a scrubber or into a high-efficiency hood to capture potential HCN off-gassing.
3. Spill Management
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened), then wipe up.
Liquid Spill: Absorb with vermiculite or sand.[3] Do not use acidic absorbents.
Part 4: Waste Disposal & Decontamination
Improper disposal of nitriles is a leading cause of laboratory accidents involving toxic gas generation.
Disposal Logic Flow
Segregation: Isolate from ACIDS . Label the waste container clearly: "Contains Nitriles - DO NOT ADD ACID."
Container: Use high-density polyethylene (HDPE) or glass.
Pre-Treatment (Optional but Recommended): For small quantities of pure material, treat with alkaline bleach (sodium hypochlorite at pH > 10) to oxidize the nitrile to a cyanate/carbonate (consult local EHS regulations before on-site treatment).
Diagram 2: Emergency Exposure Response
Figure 2: Decision tree for immediate first aid.[4][5] Note that aggressive scrubbing of skin is discouraged to prevent increased absorption.
References
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12204487 (4-Methoxy-4-piperidinecarbonitrile). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
University of Washington EH&S. Laboratory PPE Hazard Assessment Guide. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheets (Nitrile Compounds). Retrieved from [Link]